Brequinar-d3
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C23H15F2NO2 |
|---|---|
分子量 |
378.4 g/mol |
IUPAC 名称 |
6-fluoro-2-[4-(2-fluorophenyl)phenyl]-3-(trideuteriomethyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C23H15F2NO2/c1-13-21(23(27)28)18-12-16(24)10-11-20(18)26-22(13)15-8-6-14(7-9-15)17-4-2-3-5-19(17)25/h2-12H,1H3,(H,27,28)/i1D3 |
InChI 键 |
PHEZJEYUWHETKO-FIBGUPNXSA-N |
产品来源 |
United States |
Foundational & Exploratory
Brequinar's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Brequinar (B1684385) (DUP-785) is a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. This pathway is frequently upregulated in cancer cells to meet the high demand for nucleotides required for rapid proliferation. By targeting DHODH, Brequinar effectively depletes the intracellular pyrimidine pool, leading to a cascade of anti-cancer effects, including cell cycle arrest, induction of apoptosis, and modulation of the tumor microenvironment. This technical guide provides an in-depth overview of Brequinar's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.
Core Mechanism: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Brequinar's primary molecular target is dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate. This reaction is essential for the production of uridine (B1682114) monophosphate (UMP), a precursor for all other pyrimidine nucleotides (CTP, UTP, and TTP) necessary for DNA and RNA synthesis.
Brequinar exhibits potent and specific inhibition of mammalian DHODH.[1] It binds to a site distinct from the substrate (dihydroorotate) or cofactor (ubiquinone) binding sites, suggesting a non-competitive or mixed-type inhibition mechanism. The inhibition constant (Ki') for Brequinar against L1210 dihydroorotate dehydrogenase is in the nanomolar range, highlighting its high affinity and potency.
Downstream Effects of DHODH Inhibition
Inhibition of DHODH by Brequinar leads to a rapid depletion of the intracellular pyrimidine nucleotide pool.[2] This metabolic stress triggers several key anti-cancer responses:
-
Cell Cycle Arrest: The scarcity of pyrimidine nucleotides, essential for DNA replication, leads to an arrest of the cell cycle, primarily in the S-phase.[3][4] This cytostatic effect prevents cancer cells from completing DNA synthesis and progressing towards mitosis.
-
Induction of Apoptosis: Prolonged pyrimidine starvation can induce programmed cell death (apoptosis).[3] The precise mechanisms are multifaceted but can involve the activation of stress-response pathways and the intrinsic apoptotic cascade.
-
Induction of Ferroptosis: Recent studies have unveiled a novel role for DHODH in suppressing ferroptosis, a form of iron-dependent cell death. By inhibiting DHODH, Brequinar can induce ferroptosis, particularly in cancer cells with low expression of glutathione (B108866) peroxidase 4 (GPX4).
-
Modulation of the Tumor Microenvironment: Brequinar has been shown to upregulate the expression of genes involved in the antigen presentation pathway, including MHC class I on the surface of cancer cells. This enhanced antigen presentation can potentially increase the immunogenicity of tumors and improve the efficacy of immune checkpoint inhibitors.
Quantitative Data
The efficacy of Brequinar varies across different cancer cell lines, reflecting their diverse metabolic dependencies and genetic backgrounds. The following tables summarize key quantitative data related to Brequinar's activity.
Table 1: In Vitro Efficacy of Brequinar in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Reference |
| HCT 116 | Colon Cancer | MTT | 0.480 ± 0.14 | [3] |
| HCT 116 | Colon Cancer | CFA | 0.218 ± 0.24 | [3] |
| HT-29 | Colon Cancer | MTT | >25 | [3] |
| HT-29 | Colon Cancer | CFA | >25 | [3] |
| MIA PaCa-2 | Pancreatic Cancer | MTT | 0.680 ± 0.25 | [3] |
| MIA PaCa-2 | Pancreatic Cancer | CFA | 0.590 ± 0.36 | [3] |
| A-375 | Melanoma | MTT | 0.59 | [5] |
| A549 | Lung Cancer | MTT | 4.1 | [5] |
| Neuroblastoma (panel) | Neuroblastoma | Various | Low nanomolar range | [6] |
MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide assay; CFA: Colony Formation Assay
Table 2: Brequinar Enzyme Inhibition Kinetics
| Enzyme | Source | Inhibition Type | Ki' Value (nM) | Reference |
| Dihydroorotate Dehydrogenase | L1210 Leukemia Cells | Mixed | 5-8 | |
| Human DHODH | Recombinant | Slow-binding | 1.8 | [7] |
Signaling Pathways and Cellular Processes
The following diagrams, generated using the DOT language, illustrate the key pathways and processes affected by Brequinar.
Caption: Brequinar inhibits DHODH, leading to pyrimidine depletion and anti-cancer effects.
References
- 1. Inhibition of dihydroorotate dehydrogenase activity by brequinar sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brequinar sodium: inhibition of dihydroorotic acid dehydrogenase, depletion of pyrimidine pools, and consequent inhibition of immune functions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 7. Kinetics of inhibition of human and rat dihydroorotate dehydrogenase by atovaquone, lawsone derivatives, brequinar sodium and polyporic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Brequinar: A Technical Guide to Synthesis, Purification, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brequinar (6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid) is a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] By impeding this pathway, Brequinar effectively halts the proliferation of rapidly dividing cells, a characteristic that has led to its investigation as an anticancer and immunosuppressive agent.[2] This technical guide provides a comprehensive overview of the synthesis and purification protocols for Brequinar, alongside an exploration of its mechanism of action. Quantitative data is presented in structured tables, and key processes are illustrated with detailed diagrams to facilitate understanding and replication by researchers in the field.
Brequinar Synthesis
The synthesis of Brequinar is primarily achieved through a multi-step process culminating in the construction of the quinoline-4-carboxylic acid core via the Pfitzinger reaction. This reaction involves the condensation of an isatin (B1672199) derivative with a carbonyl compound containing an α-methylene group in the presence of a base.[3][4] An alternative and often preceding step involves a Suzuki coupling to create the biphenyl (B1667301) moiety.[5]
Experimental Protocol: Synthesis of Brequinar
This protocol outlines a representative synthesis pathway for Brequinar, integrating a Suzuki coupling to form the biphenyl intermediate, followed by a Pfitzinger reaction to construct the quinoline (B57606) core.
Step 1: Suzuki Coupling to form 4-acetyl-2'-fluorobiphenyl
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromoacetophenone (1 equivalent), (2-fluorophenyl)boronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).
-
Solvent and Base: Add a suitable solvent system, typically a mixture of toluene (B28343) and water (e.g., 4:1 ratio), and a base such as sodium carbonate (2 equivalents).
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate (B1210297) to yield 4-acetyl-2'-fluorobiphenyl.
Step 2: Pfitzinger Reaction to form Brequinar
-
Preparation of the Isatinate Solution: In a separate round-bottom flask, dissolve 5-fluoroisatin (B27256) (1 equivalent) in an ethanolic solution of potassium hydroxide (B78521) (3 equivalents) and stir at room temperature for 1-2 hours to facilitate the ring-opening of the isatin to its potassium salt.[6]
-
Reaction with the Ketone: To the isatinate solution, add 4-acetyl-2'-fluorobiphenyl (1 equivalent), the product from Step 1.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours.[7] Monitor the reaction by TLC.
-
Work-up and Precipitation: After completion, cool the mixture to room temperature and remove the ethanol (B145695) under reduced pressure. Dilute the residue with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone. Acidify the aqueous layer with a dilute acid (e.g., hydrochloric acid or acetic acid) to a pH of approximately 4-5.[6][7]
-
Isolation: The Brequinar product will precipitate out of the solution. Cool the suspension in an ice bath to maximize precipitation and collect the solid by vacuum filtration. Wash the solid with cold water.
Synthesis Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Brequinar - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. Radiosynthesis of [18F]brequinar for in vivo PET imaging of hDHODH for potential studies of acute myeloid leukemia and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. jocpr.com [jocpr.com]
Brequinar-d3: A Technical Guide to Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brequinar-d3 is the deuterated analog of Brequinar, a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH). DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a key target for therapeutic intervention in cancer and viral diseases. The introduction of deuterium (B1214612) atoms in this compound can offer advantages in terms of metabolic stability and pharmacokinetic profile, making it a compound of significant interest in drug development. This guide provides a comprehensive overview of the known chemical properties and stability of this compound, based on available data for the parent compound, Brequinar.
Chemical Properties
Table 1: Physicochemical Properties of Brequinar
| Property | Value | Source |
| Molecular Formula | C₂₃H₁₅F₂NO₂ | [1] |
| Molecular Weight | 375.37 g/mol | [1] |
| Appearance | Crystalline solid | [2] |
| Purity | ≥98% | [2] |
| UV/Vis. (λmax) | 252, 324 nm | [2] |
| IC₅₀ (human DHODH) | 5.2 nM | [3] |
Table 2: Solubility Data for Brequinar
| Solvent | Solubility | Source |
| DMSO | ~5 mg/mL | [2] |
| Dimethyl formamide | ~2 mg/mL | [2] |
| Ethanol | ~0.2 mg/mL | [2] |
| Water | Sparingly soluble in aqueous buffers. A 1:1 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.5 mg/mL. | [2] |
Note: The data presented above is for the non-deuterated Brequinar and should be considered as a close approximation for this compound.
Stability and Storage
Proper storage and handling are crucial for maintaining the integrity and activity of this compound.
Table 3: Stability and Storage Recommendations for Brequinar
| Condition | Recommendation | Source |
| Solid Form | Store at -20°C. Stable for ≥ 4 years. | [2] |
| Solution (in DMSO) | Prepare fresh solutions. If storage is necessary, aliquot and store at -20°C. Stock solutions are stable for up to 3 months at -20°C. | [4] |
| Aqueous Solution | It is not recommended to store aqueous solutions for more than one day. | [2] |
Note: These recommendations are based on data for Brequinar. For this compound, it is always best to consult the Certificate of Analysis provided by the supplier for specific storage and handling instructions.[5]
Mechanism of Action: Inhibition of DHODH
Brequinar exerts its biological effects by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH).[3] DHODH catalyzes the fourth step in the de novo pyrimidine synthesis pathway, the oxidation of dihydroorotate to orotate. This pathway is essential for the production of pyrimidine nucleotides (uridine and cytidine), which are vital for DNA and RNA synthesis. By blocking this pathway, Brequinar and its deuterated analog, this compound, effectively halt cell proliferation and viral replication.
Caption: this compound inhibits DHODH, blocking pyrimidine synthesis and subsequent cell proliferation.
Experimental Protocols
Determination of Solubility
A standard protocol to determine the solubility of this compound in various solvents would involve the following steps:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the test solvent (e.g., DMSO, ethanol, water) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the vials to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Stability Testing Protocol
A typical stability testing protocol for this compound would be designed to assess its stability under various environmental conditions.
Caption: A general workflow for assessing the stability of this compound under various conditions.
Methodology:
-
Sample Preparation: Prepare multiple batches of this compound in its solid form and, if required, in solution (e.g., in DMSO).
-
Storage Conditions: Store the samples under various conditions as outlined by the International Council for Harmonisation (ICH) guidelines, including long-term (e.g., 25°C/60% relative humidity), accelerated (e.g., 40°C/75% relative humidity), and stress conditions (e.g., exposure to light, high temperatures).
-
Time Points: Pull samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 24 months).
-
Analysis: Analyze the samples at each time point for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Purity: Using a stability-indicating HPLC method to quantify the amount of this compound and detect any degradation products.
-
Potency: If applicable, a biological assay to determine the inhibitory activity against DHODH.
-
-
Data Evaluation: Analyze the data to determine the degradation rate and establish a shelf-life for the compound under the tested conditions.
Logical Relationship Diagram
The following diagram illustrates the logical connection between this compound, its molecular target, and its ultimate biological effect.
References
Brequinar: A Technical Guide to its Interaction with Dihydroorotate Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Brequinar (B1684385), a potent inhibitor of the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). The document details its binding affinity, the enzymatic pathway it targets, and the experimental protocols used to characterize its activity.
Core Target Enzyme and Mechanism of Action
Brequinar is a selective and potent inhibitor of dihydroorotate dehydrogenase (DHODH) , the fourth and rate-limiting enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2][3][4] DHODH is a mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate, a crucial step for the synthesis of pyrimidine nucleotides (uridine and cytidine) which are essential for DNA and RNA synthesis.[3] By inhibiting DHODH, Brequinar depletes the intracellular pool of pyrimidines, thereby arresting DNA and RNA synthesis and inhibiting the proliferation of rapidly dividing cells, such as activated lymphocytes and cancer cells. This mechanism underlies its immunosuppressive, anti-cancer, and antiviral activities.
The crystal structure of human DHODH in complex with Brequinar and its analogs has been solved, revealing that the inhibitor binds to a hydrophobic tunnel near the ubiquinone binding site.
De Novo Pyrimidine Biosynthesis Pathway
Brequinar's primary mechanism of action is the disruption of the de novo pyrimidine synthesis pathway. The following diagram illustrates the key steps in this pathway and highlights the point of inhibition by Brequinar.
Caption: Brequinar inhibits DHODH, blocking the conversion of Dihydroorotate to Orotate.
Binding Affinity of Brequinar
Brequinar exhibits high-affinity binding to DHODH, with potency varying between species. The following tables summarize the key quantitative data regarding its binding affinity.
Table 1: Half-Maximal Inhibitory Concentration (IC₅₀)
| Target Enzyme | IC₅₀ Value (nM) | Comments | Reference(s) |
| Human DHODH | 5.2 | ||
| Human DHODH | 4.5 | Recombinant human DHODH with a transmembrane domain deletion was used. | |
| Rat DHODH | 127 |
Table 2: Inhibition Constant (Kᵢ)
| Target Enzyme | Kᵢ Value (nM) | Comments | Reference(s) |
| Human DHODH | 25 |
Impact on Signaling Pathways
The depletion of pyrimidine pools by Brequinar has significant downstream consequences, most notably on the immune system.
Immunosuppression and T-Cell Activation
Brequinar exerts potent immunosuppressive effects by targeting the proliferation of activated T-lymphocytes, which are highly dependent on the de novo synthesis of pyrimidines. Its mechanism involves:
-
Inhibition of Interleukin-2 (IL-2) Production: Brequinar markedly inhibits the production of IL-2 transcripts, a critical cytokine for T-cell proliferation and differentiation.
-
Cell Cycle Arrest: It blocks the progression of T-cells from the G1 phase to the S and G2/M phases of the cell cycle, thereby halting their clonal expansion.
-
Inhibition of Myeloid-Derived Suppressor Cells (MDSCs): Brequinar can enforce the differentiation of MDSCs, a heterogeneous population of immature myeloid cells that suppress T-cell responses in the tumor microenvironment. This action can enhance the efficacy of immunotherapies.
The diagram below illustrates the conceptual impact of Brequinar on T-cell activation.
Caption: Brequinar inhibits T-cell proliferation by blocking pyrimidine synthesis.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the interaction of Brequinar with DHODH and its effects on cells.
DHODH Enzyme Inhibition Assay (IC₅₀ Determination)
This colorimetric assay measures the enzymatic activity of DHODH by monitoring the reduction of an electron acceptor.
-
Principle: The activity of recombinant human DHODH is determined by monitoring the reduction of the electron acceptor 2,6-dichloroindophenol (B1210591) (DCIP), which is coupled to the oxidation of dihydroorotate. The rate of decrease in absorbance of DCIP at 600-650 nm is proportional to DHODH activity.
-
Materials:
-
Recombinant human DHODH
-
Brequinar (or other test compounds) dissolved in DMSO
-
Dihydroorotate (DHO)
-
Coenzyme Q10
-
2,6-dichloroindophenol (DCIP)
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of Brequinar in DMSO.
-
In a 96-well plate, add the reaction buffer, DHODH enzyme, Coenzyme Q10, and varying concentrations of Brequinar. Include a vehicle control (DMSO only).
-
Pre-incubate the plate for 30 minutes at 25°C to allow for inhibitor binding.
-
Add DCIP to each well.
-
Initiate the reaction by adding the substrate, dihydroorotate.
-
Immediately measure the decrease in absorbance at 600-650 nm over a period of 10 minutes using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of Brequinar on the proliferation and viability of cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
-
Materials:
-
Cell line of interest (e.g., HCT116, activated lymphocytes)
-
Complete cell culture medium
-
Brequinar dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Brequinar. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC₅₀ value for cell growth inhibition.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for the preclinical evaluation of Brequinar or similar DHODH inhibitors.
Caption: A logical workflow for the evaluation of a DHODH inhibitor like Brequinar.
References
- 1. Novel mechanisms of brequinar sodium immunosuppression on T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structures of human dihydroorotate dehydrogenase in complex with antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitor binding in a class 2 dihydroorotate dehydrogenase causes variations in the membrane-associated N-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Role of Brequinar in Pyrimidine Synthesis via DHODH Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The de novo synthesis of pyrimidines is a fundamental metabolic pathway, providing the necessary building blocks for DNA and RNA synthesis, crucial for cell proliferation and growth. A key regulatory enzyme in this pathway is Dihydroorotate (B8406146) Dehydrogenase (DHODH), which catalyzes the fourth committed step—the oxidation of dihydroorotate to orotate. Due to the high demand for nucleotides in rapidly dividing cells, such as cancer cells and activated lymphocytes, DHODH has emerged as a significant therapeutic target. Brequinar (B1684385) (DuP-785) is a potent and selective inhibitor of DHODH, demonstrating significant anti-proliferative and immunosuppressive properties.[1][2] This technical guide provides an in-depth overview of the mechanism of DHODH inhibition by Brequinar, its impact on pyrimidine (B1678525) biosynthesis, and detailed experimental protocols for its study.
A note on Brequinar-d3: Extensive searches of scientific literature and databases did not yield any specific information regarding a deuterated form of Brequinar, designated as "this compound." Therefore, this guide will focus on the well-characterized compound, Brequinar.
Mechanism of Action: DHODH Inhibition
Brequinar exerts its biological effects by specifically targeting and inhibiting the enzymatic activity of human DHODH.[1] DHODH is a flavin-dependent mitochondrial enzyme.[3] Brequinar is a competitive inhibitor with respect to ubiquinone, a cofactor for DHODH activity.[2] By blocking DHODH, Brequinar prevents the conversion of dihydroorotate to orotate, leading to a depletion of the intracellular pyrimidine pool. This pyrimidine starvation results in the inhibition of DNA and RNA synthesis, ultimately causing cell cycle arrest, primarily in the S-phase, and subsequent apoptosis in highly proliferative cells.[3][4]
Quantitative Data: Potency and Cellular Effects of Brequinar
The inhibitory potency of Brequinar against DHODH has been determined in various studies. The following tables summarize key quantitative data.
| Inhibitor | Target | Assay Type | IC50 Value |
| Brequinar | Human DHODH | Enzymatic Assay | ~5.2 nM[5] |
| Brequinar | Human DHODH | Enzymatic Assay | 4.5 nM[6] |
| Brequinar | - | In Vitro | ~20 nM[7] |
| Brequinar | Ehrlich Ascites Tumor Cells | Proliferation Assay | 0.25 µM[8] |
| Brequinar | EV71 (Enterovirus 71) | Antiviral Assay | 82.40 nM[9] |
| Brequinar | EV70 (Enterovirus 70) | Antiviral Assay | 29.26 nM[9] |
| Brequinar | CVB3 (Coxsackievirus B3) | Antiviral Assay | 35.14 nM[9] |
Table 1: In Vitro Inhibitory Activity of Brequinar. This table presents the half-maximal inhibitory concentration (IC50) of Brequinar against its molecular target, human DHODH, and in various cellular and antiviral assays.
The inhibition of DHODH by Brequinar leads to a measurable decrease in downstream pyrimidine nucleotide pools. A study on glioblastoma tumor xenografts provided quantitative insights into these changes.
| Tissue | Treatment | UMP Levels | UDP Levels | UTP Levels | Uridine (B1682114) Levels |
| LN229 Tumor Xenografts | Control | - | - | - | - |
| Brequinar | Decreased | Decreased | Decreased | - | |
| Liver | Control | - | - | - | - |
| Brequinar | No Significant Change | No Significant Change | No Significant Change | Significantly Decreased[3] | |
| Serum | Control | Undetectable | Undetectable | - | - |
| Brequinar | Undetectable | Undetectable | - | No Significant Change[3] |
Table 2: Effect of Brequinar on Pyrimidine Nucleotide Levels In Vivo. This table summarizes the changes in uridine monophosphate (UMP), uridine diphosphate (B83284) (UDP), uridine triphosphate (UTP), and uridine levels in different tissues of mice with glioblastoma xenografts following treatment with Brequinar.[3]
Signaling Pathways and Experimental Workflows
The primary signaling pathway affected by Brequinar is the de novo pyrimidine synthesis pathway. Its inhibition triggers a cascade of cellular events, including cell cycle arrest and apoptosis. The study of DHODH inhibitors like Brequinar typically involves a multi-step experimental approach, from initial enzymatic assays to cellular and in vivo studies.
Caption: Inhibition of the De Novo Pyrimidine Synthesis Pathway by Brequinar.
Caption: A typical experimental workflow for the preclinical evaluation of DHODH inhibitors.
Experimental Protocols
DHODH Enzymatic Activity Assay (DCIP Assay)
This colorimetric assay measures the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (B1210591) (DCIP), an artificial electron acceptor.
Materials:
-
Recombinant human DHODH protein
-
Brequinar
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture consisting of 1 mM DHO, 100 µM CoQ10, and 100 µM DCIP in the assay buffer.[10]
-
Add a working concentration of recombinant human DHODH (e.g., 6 nM) to the wells of a 96-well plate.[10]
-
Add serial dilutions of Brequinar (or vehicle control) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.[11][12]
-
Initiate the enzymatic reaction by adding the DHO substrate.
-
Immediately measure the decrease in absorbance at 595-650 nm over time using a microplate reader.[10][11]
-
Calculate the rate of DCIP reduction to determine DHODH activity.
-
The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the Brequinar concentration.[11]
Quantification of Intracellular Pyrimidine Nucleotides by HPLC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of pyrimidine nucleotides from cell culture.
Materials:
-
Cultured cells treated with Brequinar or vehicle
-
Ice-cold phosphate-buffered saline (PBS)
-
Extraction Solvent: 80% methanol (B129727), pre-chilled to -80°C
-
Cell scrapers
-
Centrifuge
-
HPLC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with Brequinar for the desired time.
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add pre-chilled 80% methanol to the cells and incubate at -80°C for 15 minutes.
-
Scrape the cells and collect the cell extract.
-
-
Sample Preparation:
-
Centrifuge the extracts at high speed to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
Evaporate the solvent and resuspend the pellet in a suitable buffer for analysis.[13]
-
-
HPLC-MS/MS Analysis:
-
Inject the prepared samples into an HPLC-MS/MS system.
-
Separate the nucleotides using a suitable column (e.g., HILIC or ion-pair reversed-phase).[14]
-
Quantify the individual pyrimidine nucleotides (UMP, UDP, UTP, CTP, etc.) based on their specific mass-to-charge ratios and retention times, using a standard curve for absolute quantification.[15]
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle following Brequinar treatment.
Materials:
-
Cultured cells treated with Brequinar or vehicle
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells after treatment and wash with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating overnight at -20°C.[11]
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.[11]
-
-
Flow Cytometry Analysis:
Conclusion
Brequinar is a potent inhibitor of DHODH, a critical enzyme in the de novo pyrimidine synthesis pathway. Its mechanism of action, involving the depletion of pyrimidine pools, leads to cell cycle arrest and apoptosis in rapidly proliferating cells. This makes DHODH an attractive target for therapeutic intervention in cancer and autoimmune diseases. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on DHODH inhibitors and their therapeutic applications. While no specific information on a deuterated form, "this compound," is publicly available, the extensive research on Brequinar continues to provide a solid foundation for further investigation into this class of compounds.
References
- 1. Brequinar - Wikipedia [en.wikipedia.org]
- 2. Inhibitors of Nucleotide Biosynthesis as Candidates for a Wide Spectrum of Antiviral Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroorotate Dehydrogenase Inhibitors Promote Cell Cycle Arrest and Disrupt Mitochondria Bioenergetics in Ramos Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. The "anti-pyrimidine effect" of hypoxia and brequinar sodium (NSC 368390) is of consequence for tumor cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brequinar inhibits enterovirus replication by targeting biosynthesis pathway of pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DHODH enzymatic assay [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Video: Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS [jove.com]
- 14. A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
Brequinar vs. Brequinar-d3: A Technical Guide for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Brequinar, a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), has demonstrated significant preclinical and clinical activity as both an anticancer and immunosuppressive agent. Its mechanism of action, centered on the disruption of de novo pyrimidine (B1678525) biosynthesis, makes it a compelling target for therapeutic development. This guide provides an in-depth analysis of Brequinar for in vivo studies, including its mechanism of action, pharmacokinetic profile, and detailed experimental protocols.
While direct comparative in vivo data for a deuterated analog, Brequinar-d3, is not publicly available, this document also explores the potential advantages of such a modification. Strategic deuteration of pharmaceuticals has been shown to improve metabolic stability, enhance pharmacokinetic profiles, and potentially reduce off-target toxicities. This guide will, therefore, present the established data for Brequinar and offer a prospective analysis of the anticipated benefits of this compound in in vivo research settings.
Brequinar: Mechanism of Action
Brequinar exerts its biological effects through the potent and selective inhibition of dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine synthesis pathway. This pathway is crucial for the production of pyrimidine nucleotides (uridine and cytidine), which are essential for the synthesis of DNA and RNA. Rapidly proliferating cells, such as cancer cells and activated lymphocytes, are particularly dependent on the de novo pathway for pyrimidine supply, making DHODH an attractive therapeutic target.
By inhibiting DHODH, Brequinar leads to a depletion of the intracellular pyrimidine pool, which in turn triggers cell cycle arrest and apoptosis in these rapidly dividing cells. The immunosuppressive effects of Brequinar are attributed to its ability to inhibit the proliferation of activated T and B lymphocytes.
Signaling Pathway of DHODH Inhibition by Brequinar
Caption: Inhibition of DHODH by Brequinar blocks pyrimidine synthesis.
This compound: A Prospective Analysis
While specific in vivo data for this compound is not available, the principles of deuteration in drug development suggest potential advantages over the parent compound. Deuterium (B1214612), a stable isotope of hydrogen, forms a stronger covalent bond with carbon. Replacing hydrogen with deuterium at specific metabolically vulnerable sites ("soft spots") can slow down drug metabolism, a phenomenon known as the kinetic isotope effect.
Potential Advantages of this compound:
-
Improved Pharmacokinetic Profile: Deuteration could lead to a longer half-life (t½), increased plasma concentrations (Cmax), and greater overall drug exposure (AUC).
-
Reduced Dosing Frequency: An extended half-life may allow for less frequent administration, which can improve patient compliance in a clinical setting.
-
Lower Required Dosage: Enhanced metabolic stability might enable therapeutic efficacy at lower doses, potentially reducing dose-dependent side effects.
-
Altered Metabolic Pathways: Deuteration can sometimes shift metabolism away from pathways that produce toxic metabolites, thereby improving the drug's safety profile.
Logical Flow for this compound Development
Caption: The logical progression for developing and evaluating this compound.
Quantitative Data for Brequinar
The following tables summarize key quantitative data for Brequinar from various in vivo studies.
Table 1: Pharmacokinetic Parameters of Brequinar in Humans (Phase I Clinical Trials)
| Parameter | Value | Reference |
| Terminal Half-life (t½) | 1.5 - 8.2 hours | |
| Dose-Limiting Toxicity | Myelosuppression (Thrombocytopenia) | |
| Maximum Tolerated Dose (MTD) - Poor Risk Patients | 210 mg/m²/day | |
| Maximum Tolerated Dose (MTD) - Good Risk Patients | 350 mg/m²/day |
Table 2: Preclinical In Vivo Efficacy of Brequinar in Murine Cancer Models
| Cancer Model | Dosing Regimen | Outcome | Reference |
| Murine Colon Tumors (Colon 26) | Not specified | Additive effect with 5-fluorouracil | |
| Murine Colon Tumors (Colon 38) | Not specified | No potentiation with 5-fluorouracil | |
| Human Cancer Xenografts | 10-30 mg/kg daily (IP or oral) | Significant anti-tumor activity |
Table 3: Preclinical In Vivo Immunosuppressive Efficacy of Brequinar
| Animal Model | Dosing Regimen | Outcome | Reference |
| Rat Cardiac Allotransplantation | 3 mg/kg (thrice weekly, oral) | Improved graft survival | |
| Rat Cardiac Allotransplantation | 12 mg/kg (thrice weekly, oral) | Toxicity observed | |
| Hamster-to-Rat Cardiac Xenotransplantation | Not specified | Synergistic effect with cyclosporine |
Detailed Experimental Protocols for Brequinar In Vivo Studies
The following are representative protocols for evaluating the efficacy of Brequinar in in vivo cancer and immunosuppression models.
Protocol 1: In Vivo Antitumor Efficacy in a Xenograft Mouse Model
Objective: To evaluate the antitumor activity of Brequinar in an immunodeficient mouse model bearing human cancer xenografts.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or nude mice)
-
Human cancer cell line of interest
-
Brequinar sodium
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) for oral gavage or DMSO/saline for IP injection)
-
Calipers for tumor measurement
Methodology:
-
Cell Culture and Implantation: Culture human cancer cells under standard conditions. Subcutaneously implant a specified number of cells (e.g., 1 x 10⁶) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Drug Administration:
-
Treatment Group: Administer Brequinar at a predetermined dose and schedule (e.g., 25 mg/kg daily via oral gavage).
-
Control Group: Administer an equivalent volume of the vehicle.
-
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor animal body weight and overall health throughout the study.
-
Endpoint: Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size. Euthanize animals and excise tumors for further analysis (e.g., histology, biomarker analysis).
Workflow for In Vivo Antitumor Efficacy Study
Caption: A typical workflow for an in vivo antitumor efficacy study.
Protocol 2: In Vivo Immunosuppressive Efficacy in a Rat Cardiac Allotransplantation Model
Objective: To assess the ability of Brequinar to prevent rejection of a cardiac allograft in a rat model.
Materials:
-
Inbred rat strains (e.g., DA and Lewis)
-
Surgical instruments for transplantation
-
Brequinar sodium
-
Vehicle for oral gavage
Methodology:
-
Heterotopic Cardiac Allotransplantation: Perform a heterotopic cardiac transplant from a donor rat (e.g., DA) to a recipient rat (e.g., Lewis).
-
Drug Administration:
-
Treatment Groups: Administer Brequinar orally via gavage at various doses (e.g., 3 mg/kg and 12 mg/kg) on a specified schedule (e.g., thrice weekly) starting from the day of transplantation.
-
Control Group: Administer the vehicle alone.
-
-
Graft Survival Monitoring: Monitor graft function daily by abdominal palpation to assess heartbeat. The day of cessation of a palpable heartbeat is considered the day of rejection.
-
Histological Analysis: Upon graft rejection or at the end of the study, harvest the allograft for histological examination to assess the degree of rejection.
-
Toxicity Monitoring: Monitor animals for signs of toxicity, such as weight loss or changes in behavior.
Conclusion
Brequinar remains a significant molecule of interest for its potent inhibition of DHODH and its demonstrated in vivo efficacy in preclinical models of cancer and immunosuppression. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers designing future in vivo studies.
While direct comparative data is lacking, the potential for this compound to offer an improved pharmacokinetic and safety profile is a compelling area for future research. The strategic application of deuteration could revitalize interest in this potent DHODH inhibitor, potentially overcoming some of the limitations observed in its initial clinical development. Further preclinical investigation into a deuterated analog of Brequinar is warranted to explore this potential.
The Deuterated Advantage: A Technical Guide to Brequinar-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Brequinar and its deuterated analog, Brequinar-d3. Brequinar is a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway. By inhibiting DHODH, Brequinar depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby exerting potent antiproliferative and antiviral effects.[1] The strategic replacement of hydrogen atoms with deuterium (B1214612) in Brequinar to create this compound is hypothesized to enhance its pharmacokinetic profile, a concept known as the "deuterated advantage."
While direct comparative preclinical and clinical data for this compound are not extensively available in the public domain, this guide synthesizes the known information for Brequinar and extrapolates the potential benefits of deuteration based on established principles of medicinal chemistry and drug metabolism.
Core Mechanism of Action: DHODH Inhibition
Brequinar targets the mitochondrial enzyme DHODH, which catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[2][3] This pathway is crucial for rapidly proliferating cells, such as cancer cells and activated lymphocytes, which have a high demand for nucleotides.[4] Inhibition of DHODH leads to a depletion of the pyrimidine pool, resulting in cell cycle arrest and the suppression of cellular growth.[5]
The Deuterated Advantage of this compound
Deuteration, the substitution of hydrogen with its heavier, stable isotope deuterium, can significantly alter the metabolic fate of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This "kinetic isotope effect" can slow down the rate of drug metabolism, leading to several potential advantages:
-
Improved Metabolic Stability: Reduced rate of metabolism can lead to a longer plasma half-life.
-
Increased Drug Exposure: A slower clearance can result in a higher area under the curve (AUC), meaning the body is exposed to the therapeutic for a longer duration.
-
Reduced Toxic Metabolites: If a drug's toxicity is associated with a specific metabolite, slowing its formation can improve the safety profile.
-
Potentially Lower Dosing: Improved pharmacokinetics may allow for lower or less frequent dosing to achieve the same therapeutic effect.
For this compound, it is anticipated that deuteration at metabolically labile positions would result in a more favorable pharmacokinetic profile compared to its non-deuterated counterpart.
Data Presentation
The following tables summarize the available quantitative data for Brequinar. The corresponding data for this compound are largely unavailable in published literature and are presented here as "Not Available" with a projection of the anticipated impact of deuteration.
Table 1: In Vitro Potency
| Compound | Target | IC50 (nM) | Reference |
| Brequinar | Human DHODH | 5.2 | [6] |
| This compound | Human DHODH | N/A (Expected to be similar to Brequinar) |
Table 2: Clinical Pharmacokinetic Parameters of Brequinar (Single Agent)
| Parameter | Value | Reference |
| Half-life (t½) | 8.1 ± 3.6 hours | [7] |
| Volume of Distribution (Vd) | 9.0 ± 2.9 L/m² | [7] |
| Total Body Clearance | 19.2 ± 7.7 mL/min/m² | [7] |
| Route of Elimination | Primarily non-renal | [7] |
Table 3: Projected Pharmacokinetic Profile of this compound (Hypothetical)
| Parameter | Brequinar (Reported) | This compound (Projected) | Rationale |
| Metabolic Stability | Moderate | Higher | Deuteration at metabolic "hot spots" is expected to slow enzymatic degradation. |
| Half-life (t½) | ~8 hours | Longer | Reduced metabolic clearance should lead to a longer duration of the drug in the systemic circulation. |
| Area Under the Curve (AUC) | Variable | Higher | Slower clearance would result in greater overall drug exposure. |
| Dosing Frequency | Daily or multiple times daily | Potentially reduced (e.g., once daily or less frequent) | A longer half-life may allow for less frequent administration to maintain therapeutic concentrations. |
Experimental Protocols
Detailed experimental protocols are essential for the evaluation of DHODH inhibitors like Brequinar and this compound. Below are representative methodologies for key assays.
DHODH Inhibition Assay (Enzymatic)
This assay quantifies the enzymatic activity of DHODH and the inhibitory potential of test compounds.
Principle: The activity of recombinant human DHODH is measured by monitoring the reduction of a chromogenic substrate, such as 2,6-dichloroindophenol (B1210591) (DCIP), in the presence of the enzyme's substrate, dihydroorotate.
Materials:
-
Recombinant human DHODH
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
Test compounds (Brequinar, this compound) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, CoQ10, and DCIP.
-
Add serial dilutions of the test compounds to the wells of the microplate. Include a vehicle control (DMSO) and a positive control (a known DHODH inhibitor).
-
Add recombinant human DHODH to each well and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding DHO to each well.
-
Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[8]
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical pharmacokinetic study in mice to determine key parameters following intravenous and oral administration.
Animal Models:
-
Male or female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old.
Formulation and Administration:
-
Intravenous (IV): Dissolve Brequinar or this compound in a suitable vehicle (e.g., saline with a co-solvent like DMSO and/or PEG) for bolus injection via the tail vein.
-
Oral (PO): Formulate the compound in an appropriate vehicle (e.g., 0.5% methylcellulose) for administration by oral gavage.
Blood Sampling:
-
Collect blood samples from a subset of animals at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
Plasma Preparation:
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
Bioanalytical Method:
-
Quantify the plasma concentrations of Brequinar or this compound using a validated LC-MS/MS method.[9][10][11][12][13]
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, clearance, volume of distribution) using non-compartmental analysis software.
In Vivo Xenograft Efficacy Study
This protocol describes a common method to evaluate the antitumor activity of Brequinar or this compound in a mouse xenograft model.[1][5][14][15]
Animal Model:
-
Immunocompromised mice (e.g., nude or NSG mice) to allow for the growth of human tumor xenografts.
Cell Line and Tumor Implantation:
-
Select a human cancer cell line known to be sensitive to DHODH inhibition.
-
Subcutaneously implant a suspension of cancer cells into the flank of each mouse.
Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, Brequinar, this compound).
-
Administer the compounds at a predetermined dose and schedule (e.g., daily oral gavage).[14]
Efficacy Assessment:
-
Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Mandatory Visualization
References
- 1. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Phase I clinical and pharmacokinetic trial of Brequinar sodium (DuP 785; NSC 368390) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. LC-MS/MS Method for the Quantification of PARP Inhibitors Olaparib, Rucaparib and Niraparib in Human Plasma and Dried Blood Spot: Development, Validation and Clinical Validation for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of an LC-MS/MS method for quantifying total and unbound doravirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Validated LC-MS/MS Assay for the Quantitative Determination of Fimasartan in Human Plasma: Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
Brequinar-d3 for Metabolic Flux Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brequinar is a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[1][2][3] Its ability to disrupt nucleotide biosynthesis has made it a valuable tool in cancer and virology research.[2][3] This technical guide explores the application of a deuterated isoform of Brequinar, Brequinar-d3, as a novel probe for metabolic flux analysis. By tracing the metabolic fate of this stable isotope-labeled inhibitor, researchers can gain unprecedented insights into the dynamic regulation of pyrimidine metabolism and its downstream effects on cellular bioenergetics and proliferation. This document provides a comprehensive overview of the core principles, detailed experimental protocols, and data interpretation strategies for utilizing this compound in metabolic flux studies.
Introduction: Brequinar and Dihydroorotate Dehydrogenase
Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate. This pathway is fundamental for the production of uridine (B1682114) monophosphate (UMP), the precursor for all other pyrimidine nucleotides essential for DNA and RNA synthesis. Rapidly proliferating cells, such as cancer cells, exhibit a heightened dependence on this pathway to meet their increased demand for nucleotides.
Brequinar (DuP-785) is a highly potent inhibitor of human DHODH, with an IC50 of 5.2 nM. By blocking DHODH activity, Brequinar leads to pyrimidine depletion, which subsequently induces cell cycle arrest, differentiation, and apoptosis. The inhibition of DHODH not only impacts nucleotide synthesis but also affects mitochondrial respiration, highlighting its broader role in cellular bioenergetics.
The Role of this compound in Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. A common approach involves the use of stable isotope-labeled substrates (tracers) to track the flow of atoms through metabolic pathways. While tracers like 13C-glucose and 15N-glutamine are widely used to probe central carbon and nitrogen metabolism, there is a growing interest in using labeled drugs or inhibitors to study their specific metabolic fates and off-target effects.
This compound, a deuterated version of Brequinar, can serve as such a metabolic probe. The incorporation of deuterium (B1214612) (a stable isotope of hydrogen) creates a mass shift that can be detected by mass spectrometry. By treating cells with this compound and analyzing the resulting metabolites, researchers can:
-
Trace the uptake and intracellular accumulation of Brequinar.
-
Identify potential biotransformations or modifications of the drug.
-
Investigate how the presence of the inhibitor perturbs interconnected metabolic pathways beyond pyrimidine synthesis.
Signaling Pathways and Experimental Workflow
De Novo Pyrimidine Synthesis Pathway and Brequinar Inhibition
The following diagram illustrates the de novo pyrimidine synthesis pathway and the point of inhibition by Brequinar.
Caption: De Novo Pyrimidine Synthesis Pathway and Brequinar's Point of Inhibition.
Experimental Workflow for this compound Metabolic Flux Analysis
The workflow for a typical this compound metabolic flux experiment is outlined below.
Caption: Experimental Workflow for this compound Metabolic Flux Analysis.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., a cancer cell line known to be sensitive to Brequinar) in appropriate culture vessels and allow them to adhere and reach exponential growth phase.
-
Tracer Introduction: Replace the standard culture medium with a medium containing a known concentration of this compound. It is advisable to perform a dose-response curve beforehand to determine the optimal concentration that inhibits DHODH without causing immediate, widespread cell death.
-
Time-Course Sampling: Harvest cells at various time points (e.g., 0, 1, 4, 8, 24 hours) to capture the dynamic changes in metabolite labeling.
Metabolite Extraction
-
Quenching: Rapidly aspirate the culture medium and wash the cells with ice-cold saline. Immediately add a quenching solution (e.g., -80°C methanol) to halt all enzymatic activity.
-
Scraping and Collection: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.
-
Extraction: Perform a liquid-liquid extraction, for instance, using a methanol/water/chloroform mixture, to separate polar metabolites (aqueous phase) from lipids (organic phase).
-
Drying: Evaporate the polar metabolite fraction to dryness using a vacuum concentrator.
Mass Spectrometry Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS).
-
LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system. The LC method should be optimized to separate key metabolites in the pyrimidine synthesis pathway and related pathways.
-
Data Acquisition: Acquire data in full scan mode to detect all ions and in targeted MS/MS mode to confirm the identity of specific metabolites and their deuterated isotopologues.
Data Analysis and Metabolic Flux Calculation
-
Peak Integration and Isotope Correction: Integrate the peak areas for all detected metabolites and their isotopologues. Correct for the natural abundance of isotopes.
-
Metabolic Flux Analysis Software: Utilize software packages like INCA (Isotopomer Network Compartmental Analysis) or Metran to calculate metabolic fluxes. These tools use the isotopic labeling data and a defined metabolic network model to estimate the rates of intracellular reactions.
Quantitative Data
The following tables summarize hypothetical quantitative data that could be obtained from a this compound metabolic flux analysis experiment.
Table 1: Intracellular Concentrations of Key Pyrimidine Pathway Metabolites After Brequinar Treatment
| Metabolite | Control (µM) | Brequinar-treated (24h) (µM) | Fold Change |
| Dihydroorotate | 1.5 | 25.8 | +17.2 |
| Orotate | 12.3 | 0.8 | -15.4 |
| UMP | 50.2 | 15.1 | -3.3 |
| UDP | 150.6 | 60.5 | -2.5 |
| UTP | 450.1 | 180.2 | -2.5 |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Relative Fluxes Through Pyrimidine Synthesis and Related Pathways
| Metabolic Flux | Control (Relative Flux) | Brequinar-treated (Relative Flux) | % Change |
| De novo pyrimidine synthesis | 100 | 5 | -95% |
| Pyrimidine salvage pathway | 20 | 85 | +325% |
| Pentose Phosphate Pathway | 60 | 45 | -25% |
| Glycolysis | 100 | 110 | +10% |
Note: Data are hypothetical and for illustrative purposes.
Conclusion
This compound offers a novel and powerful tool for the detailed investigation of pyrimidine metabolism and the cellular response to DHODH inhibition. By combining stable isotope tracing with advanced mass spectrometry and computational modeling, researchers can gain a dynamic and quantitative understanding of metabolic reprogramming in disease states and in response to therapeutic interventions. The methodologies and data presented in this guide provide a framework for designing and implementing this compound based metabolic flux analysis studies, with the ultimate goal of accelerating drug discovery and development.
References
Initial Studies on Brequinar-d3 in Immunology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Brequinar, a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), has demonstrated significant immunomodulatory properties. Its deuterated analogue, Brequinar-d3, is available for research purposes and is expected to exhibit a similar pharmacological profile, potentially with altered pharmacokinetic properties. This technical guide provides an in-depth overview of the initial immunological studies of Brequinar, focusing on its mechanism of action, effects on immune cell populations, and impact on cytokine signaling. Detailed experimental protocols and quantitative data are presented to support further research and development in immunology and drug discovery.
Core Mechanism of Action: Targeting Pyrimidine (B1678525) Biosynthesis
Brequinar exerts its immunomodulatory effects by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is crucial for the synthesis of pyrimidine nucleotides (uridine and cytidine), which are essential for DNA and RNA synthesis.[2] Proliferating lymphocytes, in particular, rely heavily on this de novo pathway to meet the increased demand for nucleotides during clonal expansion. By blocking DHODH, Brequinar depletes the intracellular pyrimidine pool, leading to cell cycle arrest, primarily at the S-phase, and subsequent inhibition of lymphocyte proliferation.[3]
The inhibitory effect of Brequinar on DHODH is potent, with reported IC50 values in the nanomolar range.[4][5] This targeted inhibition of a key metabolic pathway in activated lymphocytes forms the basis of its immunosuppressive activity.
Quantitative Data on Brequinar's Immunomodulatory Effects
The following tables summarize the quantitative data from various in vitro studies on Brequinar, highlighting its potent inhibitory effects on DHODH and subsequent impact on immune cell proliferation.
Table 1: Inhibition of Dihydroorotate Dehydrogenase (DHODH) by Brequinar
| Enzyme Source | IC50 Value | Reference |
| Human DHODH | 5.2 nM | [4] |
| Human DHODH | ~20 nM | [5][6] |
| Human DHODH | 12 nM | [7] |
| Human DHODH | 10 nM | [8] |
| Rat DHODH | 367 nM | [8] |
Table 2: Inhibition of Cell Proliferation by Brequinar
| Cell Type | Assay | IC50 Value | Reference | | :--- | :--- | :--- | | Human T-ALL Cell Lines | Cell Viability Assay | Varies by cell line |[3] | | Human Peripheral Blood Mononuclear Cells (PBMCs) | PHA-stimulated proliferation | Inhibition starting at 10⁻⁶ M |[1] | | Human B-cell Line (SKW 6.4) | IL-6-stimulated IgM production | Optimal inhibition at 0.3 µg/mL |[4] | | Various Cancer Cell Lines | WST-8 Assay | Varies by cell line |[9] |
Effects on T-Lymphocyte Activation and Proliferation
Initial studies have extensively characterized the impact of Brequinar on T-lymphocyte function. By limiting the pyrimidine supply, Brequinar effectively curtails T-cell proliferation upon activation.
Inhibition of T-Cell Proliferation
Brequinar demonstrates a dose-dependent inhibition of T-cell proliferation stimulated by various mitogens, such as phytohemagglutinin (PHA), as well as through CD2 or CD3 engagement.[1] This anti-proliferative effect is a direct consequence of cell cycle arrest induced by pyrimidine starvation.
Modulation of Cytokine Production
Brequinar has been shown to modulate the production of key cytokines involved in the immune response. Notably, it inhibits the production of Interleukin-2 (IL-2) at the protein and transcript level in response to mitogen stimulation.[1] IL-2 is a critical cytokine for T-cell proliferation and differentiation. While Brequinar markedly inhibits IL-2 transcripts, it does not appear to affect the induction of transcripts for the IL-2 receptor.[1] Furthermore, studies have shown that Brequinar can inhibit the production of IL-4 and IFN-γ in combination with cytidine.[2]
Impact on Other Immune Cell Populations
B-Lymphocytes
Brequinar also affects B-lymphocyte function. It has been shown to inhibit Interleukin-6 (IL-6)-stimulated IgM production by a human B-cell line.[4] This suggests that Brequinar may have a role in modulating humoral immunity.
Myeloid-Derived Suppressor Cells (MDSCs)
More recent research has highlighted the effect of Brequinar on myeloid-derived suppressor cells (MDSCs), a heterogeneous population of immature myeloid cells that can suppress T-cell responses. Brequinar has been shown to promote the differentiation of MDSCs into more mature myeloid cells with reduced immunosuppressive activity.[10][11] This effect is particularly relevant in the context of cancer immunotherapy, where MDSCs can contribute to an immunosuppressive tumor microenvironment.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the immunomodulatory effects of this compound.
T-Cell Proliferation Assay (CFSE-based)
This protocol outlines the use of Carboxyfluorescein succinimidyl ester (CFSE) to monitor T-cell proliferation by flow cytometry.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads
-
This compound (stock solution in DMSO)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Phosphate-Buffered Saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Fluorescently-conjugated antibodies to T-cell surface markers (e.g., CD3, CD4, CD8)
-
96-well round-bottom culture plates
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS.
-
Resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete RPMI-1640 medium.
-
Resuspend the CFSE-labeled cells in complete RPMI-1640 at 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 100 µL of media containing the T-cell stimulant (e.g., PHA at 5 µg/mL) and serial dilutions of this compound or vehicle control (DMSO).
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Harvest the cells and wash with FACS buffer.
-
Stain with fluorescently-conjugated antibodies against T-cell surface markers for 30 minutes on ice.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the T-cell populations and examining the dilution of the CFSE signal as a measure of proliferation.
Mixed Lymphocyte Reaction (MLR)
This protocol describes a one-way MLR to assess the effect of this compound on the proliferation of responder T-cells in response to allogeneic stimulator cells.
Materials:
-
PBMCs from two different healthy donors (Donor A and Donor B)
-
Complete RPMI-1640 medium
-
Mitomycin C or irradiation source
-
This compound
-
³H-thymidine or CFSE
-
96-well round-bottom culture plates
-
Cell harvester and scintillation counter (for ³H-thymidine) or flow cytometer (for CFSE)
Procedure:
-
Isolate PBMCs from Donor A (responder cells) and Donor B (stimulator cells).
-
Treat the stimulator cells (Donor B) with Mitomycin C (50 µg/mL for 30 minutes at 37°C) or irradiate them to prevent their proliferation.
-
Wash the stimulator cells three times with complete medium.
-
Resuspend both responder and stimulator cells at 1 x 10^6 cells/mL in complete medium.
-
Plate 100 µL of responder cells (1 x 10^5 cells) into each well of a 96-well plate.
-
Add 100 µL of stimulator cells (1 x 10^5 cells) to the appropriate wells.
-
Add serial dilutions of this compound or vehicle control.
-
Incubate the plate for 5 days at 37°C in a humidified 5% CO2 incubator.
-
For ³H-thymidine incorporation:
-
Pulse the cultures with 1 µCi of ³H-thymidine per well for the final 18 hours of incubation.
-
Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
-
For CFSE analysis, follow steps 3-8 and 11-15 of the T-Cell Proliferation Assay protocol for the responder cells.
Cytokine Production Assay (ELISA)
This protocol details the measurement of cytokine levels in the supernatant of stimulated T-cell cultures treated with this compound using a sandwich ELISA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. 二氢乳清酸脱氢酶抑制剂,Brequinar | Sigma-Aldrich [sigmaaldrich.com]
- 8. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Brequinar - Wikipedia [en.wikipedia.org]
- 11. Radiosynthesis of [18F]brequinar for in vivo PET imaging of hDHODH for potential studies of acute myeloid leukemia and cancers - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Brequinar Stock Solution Preparation and Storage
Note: This document provides information for Brequinar. The protocols for preparation and storage are expected to be directly applicable to its deuterated analogue, Brequinar-d3, due to their chemical similarity.
Application Notes
Introduction
Brequinar is a potent and selective inhibitor of the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[1][2][3] Also known by designations such as DuP-785 and NSC 368390, Brequinar has been investigated for its immunosuppressive, anti-cancer, and antiviral properties.[2] Its mechanism of action involves the depletion of the pyrimidine nucleotide pool, which is essential for DNA and RNA synthesis, thereby inhibiting the proliferation of rapidly dividing cells.
Mechanism of Action
Brequinar exerts its biological effects by targeting the mitochondrial enzyme DHODH. This enzyme catalyzes the fourth committed step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate. By inhibiting DHODH with high potency (IC50 ≈ 20 nM), Brequinar effectively halts the production of essential pyrimidine nucleotides such as UMP, CTP, and TTP. This blockade of nucleotide synthesis leads to cell cycle arrest and prevents the proliferation of lymphocytes and cancer cells. Some studies also suggest that Brequinar may have additional mechanisms of action, including the inhibition of tyrosine phosphorylation.
Caption: Brequinar inhibits DHODH, blocking the conversion of dihydroorotate to orotate.
Key Applications in Research
-
Immunosuppression: Brequinar has been studied for its ability to suppress T cell activation and proliferation, making it a compound of interest in organ transplantation and autoimmune disease research.
-
Oncology: As an anti-proliferative agent, Brequinar has been evaluated against various cancer models. It can induce differentiation in certain leukemia cell lines, such as Acute Myeloid Leukemia (AML).
-
Virology: Brequinar demonstrates broad-spectrum antiviral activity against a range of viruses, including flaviviruses, influenza, and coronaviruses, by targeting the host cell's pyrimidine synthesis machinery, which is essential for viral replication.
Quantitative Data Summary
Solubility of Brequinar
Brequinar's solubility can vary based on its form (free acid vs. sodium salt) and the experimental conditions used for dissolution. Brequinar sodium salt generally exhibits higher aqueous solubility.
| Solvent | Form | Concentration | Notes | Citations |
| DMSO | Brequinar | 5 - 50 mg/mL | Sonication or warming may be required. Use fresh, anhydrous DMSO for best results. | |
| Brequinar Sodium | Up to 100 mM (~39.7 mg/mL) | Readily soluble. | ||
| Water | Brequinar | Insoluble / Sparingly Soluble | ||
| Brequinar Sodium | 15 - 25 mg/mL (or up to 100 mM) | Warming may aid dissolution. | ||
| Ethanol | Brequinar | ~0.2 mg/mL (or insoluble) | Not a recommended solvent for high-concentration stocks. | |
| DMF | Brequinar | ~2 mg/mL | ||
| 1:1 DMSO:PBS (pH 7.2) | Brequinar | ~0.5 mg/mL | For creating aqueous working solutions from a DMSO stock. |
Storage and Stability
Proper storage is critical to maintain the integrity and activity of Brequinar.
| Form | Solvent | Temperature | Duration | Recommendations | Citations |
| Solid Powder | N/A | -20°C | ≥ 3-4 years | Store desiccated and protected from light. | |
| Stock Solution | DMSO | -80°C | Up to 1 year | Recommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles. | |
| DMSO | -20°C | Up to 3 months | Suitable for shorter-term storage. Aliquot to minimize freeze-thaw cycles. | ||
| Aqueous Solution | Aqueous Buffer | 4°C | ≤ 1 day | Not recommended for storage. Prepare fresh from stock before use. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Brequinar Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, typically in the 10-50 mM range, using DMSO as the solvent.
Materials:
-
Brequinar (or this compound) powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryogenic vials
-
Calibrated analytical balance
-
Vortex mixer
-
Bath sonicator
Caption: Workflow for preparing a Brequinar stock solution in DMSO.
Procedure:
-
Allow the vial of Brequinar powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the desired amount of Brequinar powder using a calibrated analytical balance and place it into a sterile, appropriately sized tube (e.g., a polypropylene (B1209903) conical tube).
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube to achieve the target concentration.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the solid is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes. Gentle warming (up to 37°C) can also be applied if necessary.
-
Visually inspect the solution against a light source to ensure that all particulate matter has dissolved and the solution is clear.
-
Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile cryogenic vials. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for shorter-term storage (up to 3 months).
Safety Precautions:
-
Brequinar should be handled as a potentially hazardous compound.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Perform all weighing and solvent addition steps in a chemical fume hood or a ventilated enclosure.
-
Consult the Safety Data Sheet (SDS) for complete handling and disposal information.
Protocol 2: Preparation of an Aqueous Working Solution
This protocol describes the dilution of the high-concentration DMSO stock into an aqueous buffer (e.g., PBS or cell culture medium) for use in experiments.
Materials:
-
Prepared Brequinar DMSO stock solution (from Protocol 1)
-
Sterile aqueous buffer of choice (e.g., PBS, RPMI-1640)
-
Sterile tubes
Procedure:
-
Thaw a single aliquot of the Brequinar DMSO stock solution at room temperature.
-
Calculate the volume of the DMSO stock needed to achieve the final desired concentration in your aqueous buffer. Note: It is crucial to keep the final concentration of DMSO in the working solution as low as possible (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
-
Add the required volume of the aqueous buffer to a new sterile tube.
-
While gently vortexing or mixing the aqueous buffer, add the calculated volume of the Brequinar DMSO stock. This serial dilution method (adding the concentrated stock to the buffer) is important to prevent the compound from precipitating out of solution.
-
Ensure the solution is mixed thoroughly.
-
Use the freshly prepared aqueous working solution immediately. It is not recommended to store aqueous solutions of Brequinar for more than one day.
References
Application Notes and Protocols for Brequinar-d3 in AML Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Brequinar-d3, a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), in acute myeloid leukemia (AML) cell line research. The protocols outlined below are intended to facilitate the investigation of this compound's effects on AML cell viability, apoptosis, and differentiation.
This compound, a deuterated analog of Brequinar, targets a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2][3] Inhibition of DHODH leads to depletion of the intracellular pyrimidine pool, which is essential for DNA and RNA synthesis.[1][2] This pyrimidine starvation has been shown to induce cell cycle arrest, apoptosis, and differentiation in rapidly proliferating AML cells, making DHODH a promising therapeutic target.[1][2][4][5]
Mechanism of Action
Brequinar is a selective and potent inhibitor of the mitochondrial enzyme DHODH. This enzyme catalyzes the fourth step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate.[3][6] By blocking this essential step, Brequinar depletes the cellular stores of uridine (B1682114) monophosphate (UMP) and downstream pyrimidine nucleotides.[1] Consequently, DNA and RNA synthesis is halted, leading to cell cycle arrest and ultimately cell death or differentiation in cancer cells that are highly dependent on this pathway, such as AML blasts.[1][2][5] The effects of Brequinar can be rescued by the addition of exogenous uridine, confirming its specific on-target activity.[3][4][7]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of Brequinar against various AML cell lines. The half-maximal inhibitory concentration (IC50) and effective dose for differentiation (ED50) can vary depending on the cell line and experimental conditions.
Table 1: In Vitro Activity of Brequinar in AML Cell Lines
| Cell Line | Subtype | IC50 (nM) | Effect |
| MOLM-13 | AML with FLT3-ITD | ~50-100 | Induction of apoptosis and differentiation[2] |
| MV4-11 | AML with FLT3-ITD | ~25-75 | Induction of differentiation[2] |
| OCI-AML3 | AML with NPM1c | ~100-200 | G1 cell cycle arrest[2] |
| HL-60 | Acute promyelocytic leukemia | ~200-500 | Induction of apoptosis[2] |
| THP-1 | Acute monocytic leukemia | ED50 ~1 µM | Induction of differentiation[4] |
| U937 | Histiocytic lymphoma | ED50 ~1 µM | Induction of differentiation[4] |
Table 2: Comparative IC50 Values of DHODH Inhibitors in AML and Normal Cells
| Cell Type | Compound | IC50 (µM) |
| Normal CD34+CD38+ BM Myeloid Progenitor Cells | Brequinar | 2.87[3][6] |
| Normal CD34+CD38+ BM Myeloid Progenitor Cells | ASLAN003 | 5.22[3][6] |
Note: ASLAN003 is another DHODH inhibitor included for comparison, suggesting a potential therapeutic window for this class of drugs.[3][6]
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on AML cell lines.
Cell Viability and IC50 Determination
This protocol determines the concentration of this compound that inhibits the growth of AML cell lines by 50%.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11, OCI-AML3, HL-60)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[2]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the diluted this compound or vehicle control (DMSO) to the wells. The final DMSO concentration should not exceed 0.1%.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[2]
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression model.[2]
Apoptosis Assay by Flow Cytometry
This protocol quantifies the induction of apoptosis in AML cells following treatment with this compound.
Materials:
-
AML cell lines
-
Complete culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Seed AML cells in 6-well plates at an appropriate density.
-
Treat the cells with this compound at the desired concentrations for 48 hours.[2]
-
Harvest the cells by centrifugation and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
Differentiation Assay by Flow Cytometry
This protocol assesses the ability of this compound to induce myeloid differentiation in AML cells.
Materials:
-
AML cell lines (e.g., THP-1, HL-60)
-
Complete culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Fluorochrome-conjugated antibodies against myeloid differentiation markers (e.g., CD11b, CD14)
-
Flow cytometer
Procedure:
-
Seed AML cells in 6-well plates.
-
Treat the cells with this compound at the desired concentrations for 96 hours.[2]
-
Harvest and wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain the cells with the fluorescently labeled antibodies against CD11b and CD14 for 30 minutes on ice in the dark.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and analyze by flow cytometry to determine the percentage of cells expressing the differentiation markers.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating this compound in AML cell lines.
These protocols and application notes provide a solid foundation for researchers to explore the therapeutic potential of this compound in the context of acute myeloid leukemia. The potent and specific mechanism of action of DHODH inhibitors like Brequinar offers a promising avenue for the development of novel AML therapies.[1][4]
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia | Haematologica [haematologica.org]
- 7. pubs.acs.org [pubs.acs.org]
Brequinar (d3) In Vivo Dosing for Mouse Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brequinar (B1684385) is a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[1] By blocking this pathway, Brequinar depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This mechanism makes Brequinar an effective agent against rapidly proliferating cancer cells, which have a high demand for nucleotides.[1][2] Brequinar has demonstrated significant antitumor activity in various preclinical mouse xenograft models and is a valuable tool for cancer research.[2][3]
These application notes provide a comprehensive guide to the in vivo administration of Brequinar in mouse xenograft models, including detailed protocols, dosing recommendations, and expected outcomes based on published preclinical data.
Mechanism of Action: DHODH Inhibition
Brequinar exerts its anticancer effects by targeting the mitochondrial enzyme DHODH. This enzyme catalyzes the conversion of dihydroorotate to orotate, a critical step in the de novo synthesis of pyrimidines. Inhibition of DHODH leads to a reduction in the intracellular pool of uridine (B1682114) and cytidine (B196190) triphosphates (UTP and CTP), which are essential for DNA and RNA synthesis. This depletion of pyrimidines results in cell cycle arrest, primarily in the S-phase, and the induction of apoptosis in cancer cells.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of Brequinar in mouse xenograft models.
Table 1: Brequinar Dosing and Efficacy in Mouse Xenograft Models
| Tumor Type | Cell Line | Mouse Strain | Brequinar Dose & Schedule | Administration Route | Observed Efficacy | Reference(s) |
| Colorectal Cancer | HCT-116 | NSG | 20 mg/kg, 5 days on/2 days off | Intraperitoneal (IP) | Significant tumor growth inhibition compared to vehicle control. | [1] |
| Neuroblastoma | SK-N-BE(2)C | N/A | 25 mg/kg, every other day for 35 days | Intraperitoneal (IP) | Markedly slowed xenograft growth and prolonged survival. | [4] |
| Neuroblastoma | TH-MYCN (transgenic) | 129x1/SvJ | 25 mg/kg, every other day for 30 days | Intraperitoneal (IP) | Dramatically reduced tumor growth and extended survival. | [4] |
| Melanoma | A375 | Nude | N/A (with Doxorubicin) | N/A | Almost 90% tumor regression in combination with doxorubicin. | [5][6] |
| Head and Neck Squamous Cell Carcinoma | HNX-LP | Nude | 50 mg/kg/day for 5 days | Intraperitoneal (IP) | Total inhibition of tumor growth rate for a 17-day period. | [3] |
| Glioblastoma | LN229 | N/A | 10 mg/kg, daily | Intraperitoneal (IP) | Reduced tumor growth. | [7] |
| Small Cell Lung Cancer | Various | Nude | 50 mg/kg, days 1-5 | Intraperitoneal (IP) | Efficacy in 4 of 5 cell lines. | [8] |
| Non-Small Cell Lung Cancer | Various | Nude | 50 mg/kg, days 1-5 | Intraperitoneal (IP) | Efficacy in 5 of 8 cell lines. | [8] |
Table 2: Pharmacokinetic Parameters of Brequinar
| Species | Dose | Administration Route | Cmax | T1/2 (half-life) | Key Findings | Reference(s) |
| Human | 36-300 mg/m²/day x 5 | IV Bolus | Dose-proportional increase | 8.1 ± 3.6 hours (terminal) | Renal excretion is a minor route of elimination. | [9] |
| Human | 2-350 mg/m² | IV Infusion (10 min) | N/A | 1.5 - 8.2 hours (beta) | Non-linear increase in AUC with dose. | [10] |
| Mouse | N/A | N/A | N/A | ~2x shorter than analogue '41' | Limited mouse-specific data available in reviewed literature. It is noted that Brequinar's half-life is approximately double that of a tested analogue. | [11] |
Table 3: Reported Toxicity of Brequinar in Mice
| Mouse Strain | Dose & Schedule | Observed Toxicity | Reference(s) |
| NSG | 20 mg/kg, 5 days on/2 days off | No significant body weight loss. | [1] |
| N/A | 10 mg/kg, daily (LN229 xenograft) | No significant change in mouse weight. | [7] |
Experimental Protocols
Xenograft Model Establishment
A standardized protocol for establishing subcutaneous xenografts is crucial for reproducible results.
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can improve tumor take rate)
-
Immunocompromised mice (e.g., NOD-SCID, NSG, or nude mice), 6-8 weeks old
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers
Procedure:
-
Culture cancer cells to ~80-90% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Perform a cell count and assess viability (trypan blue exclusion). Viability should be >95%.
-
Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to the desired concentration (typically 1 x 10⁶ to 10 x 10⁶ cells per 100-200 µL).
-
Anesthetize the mouse.
-
Inject the cell suspension subcutaneously into the flank of the mouse.
-
Monitor the mice for tumor growth. Begin caliper measurements once tumors are palpable.
-
Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-150 mm³).
Brequinar Formulation and Administration
Materials:
-
Brequinar sodium salt
-
Vehicle (e.g., sterile saline, PBS, or a solution containing PEG400 and/or DMSO for solubility)
-
Sterile tubes and syringes
Procedure:
-
Calculate the required amount of Brequinar based on the mean body weight of the mice in each group and the desired dose (mg/kg).
-
Prepare the vehicle solution. A common vehicle for Brequinar is a mixture of 10% DMSO, 50% PEG400, and 40% saline.[1]
-
Dissolve the Brequinar in the vehicle to the final desired concentration for injection. Ensure complete dissolution.
-
Administer the Brequinar solution to the mice via the chosen route (intraperitoneal injection is common). The injection volume is typically 100-200 µL.
-
Administer the vehicle alone to the control group.
Tumor Growth Monitoring and Efficacy Evaluation
Procedure:
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Continue treatment for the duration of the study.
-
Euthanize mice when tumors in the control group reach the predetermined endpoint size, or if signs of excessive toxicity are observed (e.g., >20% body weight loss).
-
At the end of the study, excise the tumors and weigh them.
-
Calculate the Tumor Growth Inhibition (TGI) if applicable.
Experimental Workflow Diagram
Conclusion
Brequinar is a well-characterized DHODH inhibitor with proven efficacy in a range of preclinical cancer models. The provided protocols and data serve as a guide for researchers to design and execute robust in vivo studies to evaluate the therapeutic potential of Brequinar, either as a single agent or in combination therapies. Careful consideration of the tumor model, dosing regimen, and appropriate endpoints is essential for obtaining meaningful and reproducible results.
References
- 1. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antitumor activity of brequinar sodium (Dup-785) against human head and neck squamous cell carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic inhibition of melanoma xenografts by Brequinar sodium and Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Phase I clinical and pharmacokinetic trial of Brequinar sodium (DuP 785; NSC 368390) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I and pharmacokinetic study of brequinar (DUP 785; NSC 368390) in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for DHODH Inhibition Assay Using Brequinar-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate (B8406146) Dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is essential for the synthesis of pyrimidine nucleotides, which are vital for DNA and RNA replication.[1][2] Consequently, DHODH has emerged as a significant therapeutic target for various diseases, including cancer, autoimmune disorders, and viral infections.[1][3][4] Brequinar is a potent and selective inhibitor of human DHODH, exhibiting IC50 values in the low nanomolar range. This document provides detailed application notes and protocols for performing a DHODH inhibition assay using Brequinar-d3, a deuterated analog of Brequinar.
The use of deuterated compounds like this compound in research and drug development is increasingly common. Deuterium (B1214612), a stable isotope of hydrogen, can be strategically incorporated into a molecule to alter its metabolic profile. Specifically, the increased mass of deuterium can lead to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect. This can result in reduced rates of metabolism by enzymes such as Cytochrome P450s, potentially leading to improved pharmacokinetic properties. In the context of a DHODH inhibition assay, this compound is expected to exhibit similar inhibitory activity to its non-deuterated counterpart, as the core mechanism of binding to DHODH is unlikely to be affected by deuteration. However, its utility as a stable internal standard in mass spectrometry-based assays is a significant advantage.
Mechanism of DHODH Inhibition by Brequinar
Brequinar inhibits DHODH through a non-competitive or mixed-type inhibition mechanism with respect to the substrate dihydroorotate and the cofactor ubiquinone. It binds to a unique site on the enzyme, distinct from the binding sites of either the substrate or the cofactor. This binding event effectively halts the catalytic activity of the enzyme, leading to a depletion of the pyrimidine nucleotide pool, which in turn inhibits cell proliferation.
Below is a diagram illustrating the de novo pyrimidine synthesis pathway and the point of inhibition by Brequinar.
Caption: De novo pyrimidine synthesis pathway and DHODH inhibition by Brequinar.
Quantitative Data Summary
The following table summarizes the inhibitory potency of Brequinar against DHODH from various sources. The IC50 values for this compound are expected to be in a similar range.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Brequinar | Human DHODH | Enzymatic Assay | 5.2 | |
| Brequinar | Human DHODH | Enzymatic Assay | 4.5 | |
| Brequinar | Human DHODH | Enzymatic Assay | 10 | |
| Brequinar | L1210 DHODH | Enzymatic Assay | 5-8 (Ki') | |
| Brequinar | Human DHODH | Enzymatic Assay | ~20 |
Experimental Protocols
This section provides a detailed protocol for an in vitro DHODH inhibition assay. This assay measures the enzymatic activity of recombinant human DHODH by monitoring the reduction of a chromogenic substrate.
Materials and Reagents
-
Recombinant human DHODH (truncated form for solubility is recommended)
-
This compound
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10) or Decylubiquinone
-
2,6-dichloroindophenol (DCIP)
-
Tris-HCl buffer (pH 8.0)
-
Potassium Chloride (KCl)
-
Triton X-100
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 600-650 nm
Preparation of Solutions
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for testing.
-
Recombinant DHODH Solution: Dilute the recombinant human DHODH in the assay buffer to the desired concentration. The optimal concentration should be determined empirically.
-
Substrate Solution: Prepare a solution of 500 µM Dihydroorotate and 200 µM DCIP in the assay buffer.
-
Coenzyme Q10 Solution: Prepare a 100 µM solution of Coenzyme Q10 in the assay buffer.
Assay Procedure
The following diagram outlines the experimental workflow for the DHODH inhibition assay.
Caption: Experimental workflow for the DHODH inhibition assay.
Step-by-Step Protocol:
-
Add the desired volume of the serially diluted this compound solutions to the wells of a 96-well plate. Include wells with DMSO only as a vehicle control (0% inhibition) and wells with a known potent DHODH inhibitor or without the enzyme as a positive control (100% inhibition).
-
Add the diluted recombinant human DHODH solution to each well.
-
Pre-incubate the plate for 30 minutes at 25°C to allow for the binding of the inhibitor to the enzyme.
-
Add the Coenzyme Q10 and DCIP solution to each well.
-
Initiate the enzymatic reaction by adding the Dihydroorotate solution to each well.
-
Immediately begin measuring the decrease in absorbance at 650 nm over a period of 10 minutes at 25°C using a microplate reader. The decrease in absorbance corresponds to the reduction of DCIP, which is coupled to the oxidation of dihydroorotate.
Data Analysis
-
Calculate the rate of reaction for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each concentration using the following formula:
% Inhibition = [1 - (Rate with Inhibitor / Rate of Vehicle Control)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Cell-Based Proliferation Assay
To assess the effect of DHODH inhibition on cell growth, a cell proliferation assay can be performed.
Materials and Reagents
-
Cancer cell line of interest (e.g., A549, HL-60)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for 48-72 hours.
-
Add the MTT reagent to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).
Concluding Remarks
This document provides a comprehensive guide for performing a DHODH inhibition assay using this compound. The provided protocols for both the enzymatic and cell-based assays are based on established methods. The use of the deuterated compound this compound offers the potential for follow-up studies involving metabolic stability and can serve as a reliable internal standard for mass spectrometry-based quantification. Researchers should optimize the assay conditions, such as enzyme and substrate concentrations, for their specific experimental setup to ensure robust and reproducible results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 4. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
Application Notes: Brequinar-d3 for In Vitro T-Cell Proliferation Assays
Introduction
Brequinar (B1684385) is a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[1][2] This pathway is crucial for the production of nucleotides required for DNA and RNA synthesis. Activated T-cells exhibit a high metabolic demand to support rapid clonal expansion and effector functions.[1] By targeting this metabolic vulnerability, Brequinar effectively depletes the intracellular pyrimidine pool, leading to cell cycle arrest and a potent, dose-dependent inhibition of T-cell proliferation.[2][3][4] This makes Brequinar and its deuterated form, Brequinar-d3, valuable tools for studying T-cell activation, immunomodulation, and for the development of therapeutics for autoimmune diseases and cancer.
Mechanism of Action
Upon activation, T-cells significantly ramp up metabolic processes, including the de novo synthesis of pyrimidines (uridine and cytidine), which are essential building blocks for nucleic acids.[1] Brequinar exerts its immunosuppressive effects by directly inhibiting DHODH.[2] This blockade halts the conversion of dihydroorotate to orotate, a critical step in pyrimidine synthesis. The resulting pyrimidine starvation prevents T-cells from progressing through the S phase of the cell cycle, thereby halting their proliferation.[2][5] The cytostatic effect of Brequinar can be reversed by supplementing the culture medium with exogenous uridine, confirming its specific on-target activity.[4]
Caption: Mechanism of Brequinar action on the de novo pyrimidine synthesis pathway.
Quantitative Data
The inhibitory effect of Brequinar on T-cell proliferation and its potency against the DHODH enzyme have been quantified across various studies. The following table summarizes key data points.
| Inhibitor | Cell/Enzyme Type | Assay Type | Parameter | Value | Reference |
| Brequinar | Human DHODH | Enzyme Assay | IC₅₀ | 5.2 nM | [6] |
| Brequinar | Activated CD3+ T-Cells | Proliferation | % of Control | 63% at 50 nM | [4] |
| Brequinar | Activated CD3+ T-Cells | Proliferation | % of Control | 16% at 100 nM | [4] |
| Brequinar | T-ALL Cell Lines | Cell Viability (CellTiter-Glo) | IC₅₀ | Nanomolar range | [3][7] |
| Brequinar | PHA-Stimulated PBMC | Activation | Effective Conc. | Inhibition starts at 1 µM | [2] |
Experimental Protocols
Protocol: In Vitro T-Cell Proliferation Assay using CFSE Dilution
This protocol details a robust method for measuring T-cell proliferation by tracking the dilution of Carboxyfluorescein succinimidyl ester (CFSE) dye using flow cytometry. As cells divide, the CFSE fluorescence intensity is halved in daughter cells, allowing for the visualization of successive generations.
Materials
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
RPMI-1640 complete medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine)
-
Phosphate-Buffered Saline (PBS)
-
CFSE dye (e.g., from Thermo Fisher Scientific or BioLegend)
-
T-cell activation stimuli: Plate-bound anti-CD3 antibody (clone OKT3 or UCHT1) and soluble anti-CD28 antibody (clone CD28.2).[8][9]
-
This compound stock solution (in DMSO)
-
Viability dye for flow cytometry (e.g., 7-AAD, Propidium Iodide, or a fixable viability dye)
-
96-well flat-bottom culture plates
Caption: Experimental workflow for a CFSE-based T-cell proliferation assay.
Methodology
-
Plate Coating (for T-cell activation):
-
Cell Labeling with CFSE:
-
Isolate T-cells or use PBMCs from healthy donors.
-
Resuspend cells at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed PBS.[1]
-
Add CFSE to a final concentration of 1-5 µM and mix immediately.[1]
-
Incubate for 10-15 minutes at 37°C, protected from light.[1]
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium.[1]
-
Wash the cells twice with complete medium to remove excess CFSE.
-
Resuspend the final cell pellet in complete RPMI medium at a concentration of 1-2 x 10⁶ cells/mL.[8]
-
-
Cell Culture and Treatment:
-
Add 100 µL of the CFSE-labeled cell suspension to each well of the pre-coated 96-well plate.
-
Prepare serial dilutions of this compound in complete medium. Add the desired volume to the wells to achieve final concentrations (a suggested range is 1 nM to 10 µM). Include a vehicle-only control (DMSO).
-
Add soluble anti-CD28 antibody to a final concentration of 2 µg/mL to all activation wells.[8]
-
Include appropriate controls:
-
Unstimulated cells (CFSE-labeled, no antibodies)
-
Stimulated cells (CFSE-labeled, with antibodies, vehicle control)
-
-
Culture the plate for 3-5 days in a humidified incubator at 37°C with 5% CO₂.[1]
-
-
Flow Cytometry Analysis:
-
Harvest cells from the plate into FACS tubes.
-
Wash the cells with PBS.
-
Stain with a viability dye according to the manufacturer's protocol to exclude dead cells from the analysis.[1]
-
Acquire data on a flow cytometer. CFSE fluorescence is typically detected in the FITC or equivalent channel.
-
Analyze the data by gating on the live, single-cell population. Proliferation is visualized as distinct peaks in a histogram, where each peak to the left of the non-proliferated parent peak represents one cell division. Quantify the percentage of divided cells or the proliferation index for each condition.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Novel mechanisms of brequinar sodium immunosuppression on T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mitochondrial-Linked De Novo Pyrimidine Biosynthesis Dictates Human T-Cell Proliferation but Not Expression of Effector Molecules [frontiersin.org]
- 5. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ashpublications.org [ashpublications.org]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Application Notes and Protocols for the Combined Use of Brequinar-d3 and 5-Fluorouracil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for investigating the synergistic anti-cancer effects of Brequinar-d3 in combination with 5-fluorouracil (B62378) (5-FU).
Introduction
Brequinar (referred to as this compound in the context of isotopic labeling for research purposes) is a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[1][2] By blocking DHODH, Brequinar depletes the intracellular pool of pyrimidine nucleotides essential for DNA and RNA synthesis.[1][3] 5-Fluorouracil is a pyrimidine analog that, upon intracellular activation, exerts its cytotoxic effects through the inhibition of thymidylate synthase and incorporation into RNA and DNA. The combination of Brequinar and 5-FU has been explored as a promising anti-cancer strategy, with preclinical studies demonstrating synergistic effects in various cancer models, particularly in colon cancer.[1][4] The primary mechanism of this synergy lies in Brequinar's ability to deplete uridine (B1682114) pools, thereby enhancing the cytotoxic activity of 5-FU.[1][4]
Mechanism of Synergistic Action
The combination of Brequinar and 5-FU creates a powerful two-pronged attack on pyrimidine metabolism in cancer cells. Brequinar's inhibition of DHODH blocks the de novo synthesis of pyrimidines, leading to a reduction in intracellular uridine and UMP levels.[3][5] This depletion of the natural pyrimidine pool enhances the anabolic activation of 5-FU to its cytotoxic metabolites (FUTP and FdUTP) and potentiates its incorporation into RNA and its ability to inhibit thymidylate synthase. The scheduling of drug administration is crucial, with studies suggesting that pretreatment with Brequinar prior to 5-FU administration yields the most significant synergistic effects.[4]
Data Presentation
In Vitro Synergy Data
| Cell Line | Drug(s) | Concentration(s) | Effect | Citation |
| Colon 26 | Brequinar + 5-FU | Not specified | More than additive effect | [1] |
| Colon 38 | Brequinar + 5-FU | Not specified | No potentiating effect | [1] |
| HT-29 | 5-FU | IC50: 11.25 µM (5-day exposure) | Cytotoxicity | [6] |
| HCT-116 | 5-FU | IC50: 1.48 µM (5-day exposure) | Cytotoxicity | [6] |
In Vivo Efficacy Data
| Tumor Model | Treatment Regimen | Key Findings | Citation |
| Murine Colon 38 | Brequinar (15, 30, 50 mg/kg) 4h prior to 5-FU (85 mg/kg), weekly | Potentiated 5-FU antitumor activity; lowest Brequinar dose reduced toxicity. | [4] |
| Murine Colon 26 | Brequinar + 5-FU | More than additive antitumor effect observed. | [1] |
| Murine Colon 38 | Brequinar + 5-FU | No potentiation of 5-FU effect observed. | [1] |
Clinical Trial Data (Phase I)
| Patient Population | Treatment Regimen | Key Findings | Citation |
| Refractory Solid Tumors | Brequinar (up to 600 mg/m²) followed by 5-FU (up to 600 mg/m²), weekly | No objective responses; dose-dependent decrease in plasma uridine up to 500 mg/m² Brequinar. | [7] |
Experimental Protocols
In Vitro Synergy Assessment Protocol
This protocol outlines a method to assess the synergistic effects of Brequinar and 5-FU on colon cancer cell lines using a cell viability assay and the Combination Index (CI) method.
1. Materials:
-
Colon cancer cell lines (e.g., HT-29, HCT-116)
-
Complete cell culture medium (e.g., McCoy's 5A for HT-29, DMEM for HCT-116) with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
5-Fluorouracil (stock solution in DMSO or water)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Drug Treatment:
-
Prepare serial dilutions of Brequinar and 5-FU, both alone and in combination at a constant ratio (e.g., based on their individual IC50 values).
-
Treat the cells with the single agents and the combination. Include a vehicle control (DMSO).
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 values for Brequinar and 5-FU alone.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
In Vivo Xenograft Study Protocol
This protocol describes a murine xenograft model to evaluate the in vivo efficacy of the Brequinar and 5-FU combination.
1. Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Colon cancer cells (e.g., HCT-116, HT-29)
-
Matrigel
-
This compound (for injection, formulated in a suitable vehicle like saline)
-
5-Fluorouracil (for injection)
-
Calipers
-
Anesthesia
2. Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject 1-5 x 10^6 colon cancer cells mixed with Matrigel into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., Vehicle control, Brequinar alone, 5-FU alone, Brequinar + 5-FU).
-
Administer treatments as per the desired schedule. Based on preclinical data, a recommended schedule is to administer Brequinar (e.g., 15-50 mg/kg, i.p.) 4 hours before 5-FU (e.g., 85 mg/kg, i.p.) on a weekly basis.[4]
-
-
Endpoint:
-
Continue treatment and monitor tumor growth and animal body weight for a predetermined period or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Visualizations
Signaling Pathway
Caption: Synergistic mechanism of Brequinar and 5-FU.
Experimental Workflow
Caption: Workflow for in vitro and in vivo studies.
References
- 1. In vitro and in vivo studies on the combination of Brequinar sodium (DUP-785; NSC 368390) with 5-fluorouracil; effects of uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo studies on the combination of Brequinar sodium (DUP-785; NSC 368390) with 5-fluorouracil; effects of uridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brequinar potentiates 5-fluorouracil antitumor activity in a murine model colon 38 tumor by tissue-specific modulation of uridine nucleotide pools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical modulation of 5-fluorouracil with brequinar: results of a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
Brequinar-d3: Application Notes and Protocols for Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing synergy studies involving the dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor, Brequinar (B1684385). Detailed protocols for key experiments are included to facilitate the investigation of Brequinar's synergistic potential with other therapeutic agents.
Introduction to Brequinar and Synergy
Brequinar is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] This pathway is crucial for the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.[3] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway to meet their nucleotide demands.[4] By inhibiting DHODH, Brequinar effectively depletes the intracellular pool of pyrimidines, leading to cell growth inhibition.[1]
However, cells can often compensate for the blockade of the de novo pathway by utilizing the pyrimidine salvage pathway, which recycles extracellular pyrimidines. This compensatory mechanism can limit the single-agent efficacy of Brequinar. This has led to the exploration of combination therapies where Brequinar is co-administered with agents that target the salvage pathway or other critical cellular processes, aiming to achieve a synergistic effect. Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.
This document outlines the experimental design and detailed protocols for assessing the synergistic potential of Brequinar in combination with other drugs.
Signaling Pathway
Brequinar targets the de novo pyrimidine biosynthesis pathway. Understanding the interplay between this pathway and the salvage pathway is critical for designing effective synergy studies.
Experimental Design for Synergy Studies
A typical experimental workflow for assessing the synergy of Brequinar with a combination partner involves several key steps, from initial single-agent dose-response curves to combination analysis and synergy quantification.
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Brequinar and its combination partners in various cell lines, along with the observed synergy quantified by the Combination Index (CI) where available.
Table 1: Brequinar and Dipyridamole Synergy in Cancer Cell Lines
| Cell Line | Cancer Type | Brequinar IC50 (µM) | Dipyridamole IC50 (µM) | Combination Index (CI) | Outcome | Reference |
| HCT 116 | Colon Carcinoma | 0.025 | > 50 | < 1 | Synergy | |
| HT-29 | Colon Carcinoma | 0.1 | > 50 | < 1 | Synergy | |
| MIA PaCa-2 | Pancreatic Cancer | 0.5 | > 50 | < 1 | Synergy |
Table 2: Brequinar and Doxorubicin (B1662922) Synergy in Cancer Cell Lines
| Cell Line | Cancer Type | Brequinar IC50 (µM) | Doxorubicin IC50 (µM) | Combination Index (CI) | Outcome | Reference |
| Melanoma Cells | Melanoma | Not Reported | Not Reported | Not Reported | Synergistic and Additive |
Table 3: Brequinar and Remdesivir (B604916) Synergy against SARS-CoV-2
| Virus/Cell Line | Assay Type | Brequinar EC50 (µM) | Remdesivir EC50 (µM) | Combination Outcome | Reference |
| SARS-CoV-2 in lung cells | Viral Replication | Not Reported | Not Reported | Synergistic |
Detailed Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
96-well plates
-
Complete cell culture medium
-
Brequinar and combination drug stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment:
-
Single-agent dose-response: Prepare serial dilutions of Brequinar and the combination drug in culture medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).
-
Combination treatment: Prepare drug combinations at a constant ratio (e.g., based on the IC50 ratio of the individual drugs) or in a checkerboard format. Replace the medium with 100 µL of the drug combinations.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot dose-response curves and determine the IC50 values for each drug. For combination studies, calculate the Combination Index (CI) using software like CompuSyn, which is based on the Chou-Talalay method.
Colony Formation Assay (Clonogenic Assay)
This assay assesses the ability of single cells to undergo unlimited division and form colonies, a measure of cell survival.
Materials:
-
6-well plates
-
Complete cell culture medium
-
Brequinar and combination drug stock solutions
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates with 2 mL of complete medium and allow them to attach overnight.
-
Drug Treatment: Replace the medium with fresh medium containing the desired concentrations of Brequinar, the combination drug, or their combination. Include a vehicle control.
-
Incubation: Incubate the plates for 7-14 days at 37°C in a 5% CO2 incubator, allowing colonies to form.
-
Colony Fixation and Staining:
-
Gently wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of methanol (B129727) to each well for 15 minutes.
-
Remove the methanol and add 1 mL of crystal violet solution to each well for 15-30 minutes.
-
-
Washing and Drying: Gently wash the wells with water until the background is clear and let the plates air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group relative to the vehicle control. Synergy can be assessed by comparing the surviving fractions of the combination treatment to the single-agent treatments.
Data Analysis and Interpretation
The Chou-Talalay method is a widely accepted method for quantifying drug synergy. It calculates a Combination Index (CI), where:
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
Software such as CompuSyn can be used to automatically calculate CI values from dose-response data. The software requires the input of the dose and the corresponding effect (e.g., fraction of cells inhibited) for each drug alone and in combination.
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for investigating the synergistic potential of Brequinar. By combining Brequinar with agents that target complementary pathways, such as the pyrimidine salvage pathway, it is possible to enhance its therapeutic efficacy. Careful experimental execution and rigorous data analysis using methods like the Chou-Talalay Combination Index are essential for accurately determining the nature of the drug interaction.
References
- 1. New antiviral drug combination is highly effective against SARS-CoV-2, study finds | EurekAlert! [eurekalert.org]
- 2. Inhibition of the mitochondrial pyrimidine biosynthesis enzyme dihydroorotate dehydrogenase by doxorubicin and brequinar sensitizes cancer cells to TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Drug combination sensitivity scoring facilitates the discovery of synergistic and efficacious drug combinations in cancer | PLOS Computational Biology [journals.plos.org]
Application Notes: Measuring Brequinar-d3 Target Engagement in Cells
Introduction
Brequinar (B1684385) is a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2][3] By blocking this enzyme, Brequinar depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby inhibiting the proliferation of rapidly dividing cells like cancer cells.[1][4] Brequinar-d3, a deuterated version of the molecule, is often used in research settings. Measuring the direct interaction, or "target engagement," of this compound with DHODH within a cellular environment is crucial for understanding its mechanism of action, confirming its cellular potency, and guiding the development of effective therapeutic strategies.[5][6] These notes provide detailed protocols for several robust methods to quantify this compound target engagement in cells.
De Novo Pyrimidine Biosynthesis Pathway
The de novo synthesis of pyrimidines is a fundamental metabolic pathway.[7] It begins with simple molecules like bicarbonate and aspartate and proceeds through a series of enzymatic steps to produce uridine (B1682114) monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[8][9] DHODH catalyzes the oxidation of dihydroorotate to orotate, a critical step that is coupled to the mitochondrial electron transport chain.[3][9] Inhibition of DHODH by Brequinar directly blocks this conversion, leading to an accumulation of the substrate dihydroorotate and a depletion of downstream products.[10]
Caption: De Novo Pyrimidine Biosynthesis Pathway and this compound Inhibition.
Methods and Protocols
Several methods can be employed to measure the target engagement of this compound with DHODH in a cellular context. The primary methods detailed here are the Cellular Thermal Shift Assay (CETSA), a fluorescence-based DHODH activity assay, and a downstream biomarker analysis via a uridine rescue experiment.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical technique that directly assesses the binding of a drug to its target protein in intact cells.[5][11] The principle is based on ligand-induced thermal stabilization; when this compound binds to DHODH, the resulting protein-ligand complex becomes more resistant to heat-induced denaturation.[6][12]
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HCT-116, K562) in sufficient quantity for the experiment and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 10x the IC50) or vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension (e.g., 50-100 µL per tube) into PCR tubes.
-
Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) using a thermocycler. Include an unheated control (37°C).
-
Immediately cool the tubes on ice for 3 minutes.[11]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by adding a suitable lysis buffer and incubating on ice, or by subjecting them to three rapid freeze-thaw cycles.
-
Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[11]
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Normalize the protein amounts and analyze the samples by SDS-PAGE followed by Western blotting using a primary antibody specific for DHODH.
-
Quantify the band intensities using densitometry.
-
-
Data Interpretation:
-
Plot the normalized band intensity (representing soluble DHODH) against the temperature for both vehicle- and this compound-treated samples.
-
A rightward shift in the melting curve for the this compound-treated sample compared to the vehicle control indicates thermal stabilization and confirms target engagement.
-
Fluorescence-Based DHODH Activity Assay
This method measures the enzymatic activity of DHODH in cell lysates. Inhibition of this activity by this compound provides a direct measure of target engagement. One common approach uses a redox-sensitive dye like resazurin (B115843), which becomes fluorescent upon reduction.[13] In the DHODH-catalyzed reaction, electrons are transferred to an acceptor, which can then reduce the dye.
Caption: Fluorescence-Based DHODH Activity Assay Workflow.
-
Cell Lysate Preparation:
-
Culture cells and treat with various concentrations of this compound for a predetermined time.
-
Harvest cells, wash with cold PBS, and lyse them in a suitable buffer to release cellular contents, including mitochondria where DHODH is located.[14]
-
Clarify the lysate by centrifugation and determine the total protein concentration.
-
-
Enzymatic Reaction:
-
In a 96-well or 384-well plate, add the reaction buffer, the substrate dihydroorotate, an electron acceptor (e.g., Coenzyme Q10 or DCPIP), and the resazurin dye.[13][15]
-
Add a standardized amount of cell lysate to each well to initiate the reaction. Include controls with no lysate (background) and no inhibitor (maximum activity).
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Fluorescence Reading and Data Analysis:
-
Measure the fluorescence intensity using a plate reader (Excitation ~560 nm, Emission ~590 nm).
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Downstream Biomarker and Uridine Rescue Assay
This functional assay indirectly confirms on-target DHODH inhibition by observing its downstream cellular effects. Since Brequinar blocks the de novo pyrimidine synthesis pathway, treated cells become dependent on the pyrimidine salvage pathway.[10] Supplementing the culture medium with uridine, a key component of the salvage pathway, should rescue the anti-proliferative effects of Brequinar if the drug is acting on-target.[16][17]
Caption: Logic of the Uridine Rescue Experiment.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the experimental period (e.g., 72 hours).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Prepare a second set of identical dilutions that are supplemented with a final concentration of uridine (typically 50-100 µM).[10][18]
-
Treat the cells with:
-
Vehicle control (DMSO).
-
Uridine only.
-
This compound serial dilutions.
-
This compound serial dilutions + uridine.
-
-
-
Incubation and Viability Measurement:
-
Incubate the plate for 72 hours under standard cell culture conditions.
-
Measure cell viability using a standard method such as MTT, WST-1, or CellTiter-Glo assay.[18]
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot two dose-response curves: one for this compound alone and one for this compound with uridine.
-
A significant rightward shift in the IC50 curve in the presence of uridine confirms that the anti-proliferative effect of this compound is due to the inhibition of DHODH and the subsequent pyrimidine depletion.[19]
-
Quantitative Data Summary
The following tables summarize typical quantitative data for Brequinar obtained from various cellular assays. These values can serve as a reference for expected experimental outcomes.
Table 1: In Vitro and Cellular Potency of Brequinar
| Parameter | Target/Cell Line | Value | Reference(s) |
| IC50 (Enzymatic) | Human DHODH | 5.2 nM | [20] |
| IC50 (Enzymatic) | Human DHODH | ~20 nM | [21] |
| IC50 (Enzymatic) | Human DHODH | 10 nM | [22] |
| IC50 (Enzymatic) | L1210 DHODH | 5-8 nM | [23] |
| IC50 (Cell Proliferation) | HCT-116 | 4.4 nM | [2] |
| IC50 (Cell Proliferation) | A-375 | 0.59 µM | [20] |
| IC50 (Cell Proliferation) | A549 | 4.1 µM | [20] |
| EC50 (Antiviral) | EV71 | 82.40 nM | [24] |
Table 2: Comparison of Target Engagement Methodologies
| Method | Principle | Key Output | Throughput | Directness |
| CETSA | Ligand-induced thermal stabilization | Change in melting temperature (ΔTm) | Low to Medium | Direct Biophysical |
| Fluorescence Assay | Enzymatic activity measurement | IC50 value | High | Direct Functional |
| Uridine Rescue | Reversal of phenotype | Shift in cellular IC50 | High | Indirect Functional |
| Metabolomics | Substrate accumulation (DHO) | Fold-change in metabolite levels | Medium | Direct Biomarker |
These protocols provide a comprehensive framework for researchers to robustly measure and validate the target engagement of this compound in a cellular context, providing critical insights for drug development and mechanistic studies.
References
- 1. Brequinar - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbenotes.com [microbenotes.com]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. de novo pyrimidine biosynthetic pathwayRat Genome Database [rgd.mcw.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 16. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Therapeutic targeting of both dihydroorotate dehydrogenase and nucleoside transport in MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. selleckchem.com [selleckchem.com]
- 22. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Inhibition of dihydroorotate dehydrogenase activity by brequinar sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to dissolve Brequinar-d3 in DMSO for cell culture
This technical support center provides guidance on the dissolution of Brequinar-d3 in DMSO for cell culture applications. Below you will find frequently asked questions, a detailed experimental protocol, troubleshooting advice, and relevant data to ensure successful preparation and use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for cell culture experiments?
A1: The recommended solvent for dissolving this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO). Brequinar is sparingly soluble in aqueous buffers, so a DMSO stock solution is necessary for cell culture applications.[1]
Q2: What is the solubility of Brequinar in DMSO?
A2: The reported solubility of Brequinar in DMSO varies across different sources. It is important to consult the certificate of analysis for your specific lot of this compound. The table below summarizes the available data.
Q3: What is the recommended final concentration of DMSO in the cell culture medium?
A3: To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept low, typically between 0.1% and 0.5%.[1][2][3] Most cell lines can tolerate up to 0.5% DMSO without significant toxic effects. However, it is always recommended to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any potential effects of the solvent itself.
Q4: How should I store the this compound stock solution in DMSO?
A4: Once prepared, the this compound stock solution in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage.
Quantitative Data Summary
The following table summarizes the reported solubility of Brequinar in various solvents. Note that this compound is the deuterium-labeled version of Brequinar and is expected to have very similar solubility properties.
| Solvent | Reported Solubility | Source |
| DMSO | 5 mg/mL | Cayman Chemical |
| DMSO | 37 mg/mL | Selleck Chemicals |
| DMSO | 50 mg/mL | Sigma-Aldrich |
| Ethanol | ~0.2 mg/mL | Cayman Chemical |
| Dimethyl formamide | ~2 mg/mL | Cayman Chemical |
| 1:1 solution of DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Cayman Chemical |
Experimental Protocol
This protocol provides a step-by-step guide for dissolving this compound in DMSO to prepare a concentrated stock solution for use in cell culture.
Materials:
-
This compound powder
-
Anhydrous (cell culture grade) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Pre-warm the DMSO: If the DMSO is stored at a low temperature, allow it to come to room temperature before use. Using fresh, anhydrous DMSO is recommended as moisture can reduce the solubility of Brequinar.
-
Weigh the this compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolve the compound: Vortex the tube for 1-2 minutes to dissolve the powder. If the compound does not fully dissolve, you can warm the solution to 37°C for a short period or use a water bath sonicator to aid dissolution. Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Sterilization (Optional): If sterility is a concern, the DMSO stock solution can be filtered through a 0.22 µm syringe filter.
-
Aliquot and Store: Aliquot the stock solution into single-use sterile tubes and store at -20°C or -80°C, protected from light.
Troubleshooting Guide
Q1: My this compound is not dissolving completely in DMSO.
-
Use fresh DMSO: Ensure you are using a fresh, anhydrous supply of DMSO, as absorbed moisture can decrease solubility.
-
Increase mixing: Try vortexing for a longer period. Gentle warming to 37°C or brief sonication can also help.
-
Lower the concentration: You may be exceeding the solubility limit. Try preparing a more dilute stock solution.
Q2: I see a precipitate when I add my this compound DMSO stock to the cell culture medium.
This is a common issue when a compound dissolved in an organic solvent is introduced into an aqueous solution.
-
Pre-warm the medium: Always add the DMSO stock to cell culture medium that has been pre-warmed to 37°C. Adding to cold medium can decrease solubility.
-
Perform serial dilutions in DMSO first: Instead of diluting a highly concentrated stock directly into the medium, make intermediate dilutions in DMSO first.
-
Add the stock solution to the medium with gentle mixing: Add the DMSO stock dropwise to the pre-warmed medium while gently swirling the flask or plate to ensure rapid and even distribution.
-
Reduce the final concentration: The final concentration of this compound in your medium may be too high. Try using a lower final concentration.
Visualized Experimental Workflow
The following diagram illustrates the workflow for preparing a this compound stock solution and using it in a cell culture experiment.
Caption: Workflow for this compound stock preparation and cell culture application.
References
Preventing Brequinar-d3 precipitation in aqueous solutions
Welcome to the Brequinar-d3 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in aqueous solutions and to troubleshoot common issues, such as precipitation.
Frequently Asked Questions (FAQs)
Q1: What is Brequinar and how does it work?
Brequinar (also known as DuP-785 or NSC 368390) is a potent and selective inhibitor of the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[1][2] DHODH is a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[3][4][5] By inhibiting DHODH, Brequinar depletes the cellular pool of pyrimidines, leading to cell cycle arrest and inhibition of cell proliferation. This mechanism makes it a subject of investigation for anticancer therapies.
Q2: Why is my this compound precipitating in my aqueous cell culture medium?
Precipitation of Brequinar in aqueous solutions is a common issue and is primarily due to its low solubility in water. Brequinar is a hydrophobic molecule. When a concentrated stock solution of Brequinar, typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is rapidly diluted into an aqueous medium, the abrupt change in solvent polarity can cause the compound to "crash out" of solution, forming a precipitate. This phenomenon is often referred to as "solvent shock."
Q3: What is the difference between Brequinar and Brequinar sodium salt in terms of solubility?
Brequinar sodium salt is significantly more soluble in aqueous solutions compared to its free acid form, Brequinar. The sodium salt of Brequinar can be dissolved directly in water. Brequinar, the free acid, is sparingly soluble in aqueous buffers and typically requires initial dissolution in an organic solvent like DMSO before further dilution.
Q4: What is the recommended solvent for preparing this compound stock solutions?
For Brequinar (free acid), the recommended solvent for preparing stock solutions is high-purity, anhydrous DMSO. It is crucial to use a dry solvent, as absorbed moisture can negatively impact the solubility of the compound. For Brequinar sodium salt, sterile water or DMSO can be used to prepare stock solutions.
Q5: What is the maximum recommended final concentration of DMSO in cell culture experiments?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A final DMSO concentration of 0.1% to 0.5% is generally considered safe for most cell lines. However, it is crucial to include a vehicle control (media with the same final concentration of DMSO without Brequinar) in your experiments to account for any potential effects of the solvent itself.
Troubleshooting Guides
Issue: Precipitate Forms Immediately Upon Adding this compound Stock to Aqueous Medium
Possible Cause 1: High Stock Solution Concentration
-
Solution: Prepare a lower concentration stock solution. For example, instead of a 10 mM stock in DMSO, try preparing a 1 mM or 5 mM stock. This will reduce the magnitude of the solvent shock upon dilution into your aqueous medium.
Possible Cause 2: Rapid Dilution
-
Solution: Employ a stepwise dilution method. Instead of adding the DMSO stock directly to your final volume of medium, first create an intermediate dilution in a smaller volume of medium. Then, add this intermediate dilution to the final volume. This gradual change in solvent composition can help keep the compound in solution.
Possible Cause 3: Localized High Concentration
-
Solution: Ensure rapid and thorough mixing immediately after adding the this compound stock solution to the medium. Gently swirl the flask or pipette up and down to disperse the compound quickly and prevent localized areas of high concentration that can trigger precipitation.
Possible Cause 4: Temperature Effects
-
Solution: Pre-warm your aqueous medium to 37°C before adding the this compound stock solution. Adding a cold stock to a warm medium can sometimes induce precipitation.
Issue: Precipitate Forms Over Time in the Incubator
Possible Cause 1: Compound Degradation or Interaction with Media Components
-
Solution: Prepare fresh working solutions of this compound for each experiment. It is not recommended to store aqueous solutions of Brequinar for more than one day. Some components in cell culture media, such as certain amino acids or high concentrations of salts, can interact with the compound over time and reduce its solubility.
Possible Cause 2: Evaporation of Medium
-
Solution: Ensure proper humidification of your incubator to prevent evaporation from your culture plates or flasks. Evaporation can lead to an increase in the concentration of all media components, including this compound, potentially exceeding its solubility limit.
Quantitative Data Summary
Table 1: Solubility of Brequinar
| Solvent | Approximate Solubility (mg/mL) |
| Ethanol | ~0.2 |
| DMSO | ~5 |
| Dimethyl formamide (B127407) (DMF) | ~2 |
| 1:1 solution of DMSO:PBS (pH 7.2) | ~0.5 |
Table 2: Solubility of Brequinar Sodium Salt
| Solvent | Maximum Concentration (mM) |
| Water | 100 |
| DMSO | 100 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (crystalline solid)
-
Anhydrous, high-purity DMSO
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Carefully weigh the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium (to minimize precipitation)
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes
-
-
Procedure (Two-Step Dilution):
-
Prepare an Intermediate Dilution:
-
In a sterile tube, add a volume of pre-warmed cell culture medium.
-
Add a small volume of the 10 mM this compound stock solution to the medium to create an intermediate dilution (e.g., 100 µM). Mix gently but thoroughly by pipetting.
-
-
Prepare the Final Working Solution:
-
Add the appropriate volume of the intermediate dilution to your final volume of cell culture medium to achieve the desired final concentration of this compound.
-
Immediately after adding the intermediate dilution, gently swirl the culture vessel to ensure even distribution.
-
-
Visualizations
Caption: this compound inhibits DHODH, blocking pyrimidine synthesis and leading to downstream cellular effects.
Caption: Recommended workflow for preparing and using this compound in cell-based experiments.
References
Troubleshooting inconsistent results with Brequinar-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential inconsistencies and challenges encountered during experiments with Brequinar (B1684385).
Frequently Asked Questions (FAQs)
Q1: What is Brequinar and what is its primary mechanism of action?
Brequinar (also known as DuP-785) is a potent and selective inhibitor of the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[1] DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is crucial for the synthesis of nucleotides required for DNA and RNA.[2][3][4] By inhibiting DHODH, Brequinar depletes the intracellular pool of pyrimidines, leading to a halt in DNA and RNA synthesis and subsequent inhibition of cell proliferation.[1]
Q2: We are observing inconsistent IC50 values for Brequinar in our cell-based assays. What could be the cause?
Inconsistent IC50 values can arise from several factors:
-
Pyrimidine Salvage Pathway: Cells can compensate for the inhibition of de novo pyrimidine synthesis by utilizing the pyrimidine salvage pathway, which imports extracellular nucleosides. If your cell culture medium is supplemented with nucleosides like uridine (B1682114), it can rescue cells from the effects of Brequinar, leading to higher and more variable IC50 values.
-
Cell Proliferation Rate: The efficacy of Brequinar is dependent on the cell's proliferation rate. Rapidly dividing cells are more sensitive to the depletion of pyrimidines. Variations in cell seeding density or cell health can affect proliferation and thus, the apparent IC50.
-
Drug Concentration and Stability: Ensure accurate preparation of Brequinar stock solutions and appropriate storage to maintain its potency. It is recommended to prepare fresh working solutions for each experiment.
Q3: Why did Brequinar show limited efficacy in some historical clinical trials for solid tumors?
While potent in vitro, Brequinar's efficacy in past clinical trials for solid tumors was limited. This is thought to be partly due to the activation of the pyrimidine salvage pathway in tumors, allowing them to bypass the drug's effects. Additionally, Brequinar has a narrow therapeutic window and can cause severe side effects if not dosed appropriately, which may have limited the achievable therapeutic concentrations in patients.
Q4: Can the efficacy of Brequinar be enhanced?
Yes, combination therapies have shown promise in increasing Brequinar's effectiveness. Co-administration of Brequinar with inhibitors of the equilibrative nucleoside transporters (ENTs), such as dipyridamole, can block the pyrimidine salvage pathway and synergistically enhance the anti-cancer effects of Brequinar.
Troubleshooting Guide
Problem 1: Brequinar is not inhibiting the growth of my cancer cell line.
-
Question: Have you checked your cell culture medium for nucleoside supplements?
-
Answer: Standard cell culture media often contain sources of nucleosides that can activate the pyrimidine salvage pathway. To accurately assess the potency of Brequinar, it is recommended to use dialyzed serum or a custom medium devoid of pyrimidine nucleosides. You can also perform a rescue experiment by adding back uridine to confirm that Brequinar's effect is specific to DHODH inhibition.
-
-
Question: Is your cell line known to have a low proliferation rate?
-
Answer: Brequinar is a cytostatic agent, meaning it primarily inhibits cell proliferation rather than inducing cell death. Its effects will be more pronounced in rapidly dividing cells. Consider using a cell line with a higher proliferation rate for your initial experiments to validate your assay.
-
Problem 2: We are observing significant toxicity in our animal models at doses that are reported to be effective.
-
Question: What vehicle are you using for Brequinar administration?
-
Answer: The formulation of Brequinar can impact its solubility, bioavailability, and toxicity. A common vehicle for oral administration is a suspension in 0.5% methylcellulose (B11928114), while for intraperitoneal (IP) injection, it can be dissolved in DMSO and diluted with saline or corn oil. Ensure your vehicle is well-tolerated by the animals.
-
-
Question: How are you determining the appropriate dose for your animal model?
-
Answer: It is crucial to perform a maximum tolerated dose (MTD) study before conducting efficacy studies. Dosing can vary between different strains and species. Daily monitoring of animal weight and health is essential to identify signs of toxicity early. Weight loss exceeding 15-20% is a common endpoint for euthanasia.
-
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of Brequinar and other DHODH inhibitors for comparison.
| Compound | Target | IC50 (Human DHODH) | Reference |
| Brequinar | DHODH | 5.2 nM | --INVALID-LINK-- |
| Leflunomide | DHODH | Inactive metabolite A771726 has an IC50 of 411 nM | --INVALID-LINK-- |
| Teriflunomide | DHODH | ~600 nM | [Various sources] |
| BAY-2402234 | DHODH | Potent inhibitor | --INVALID-LINK-- |
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells/well). Allow cells to attach overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of Brequinar in DMSO. Serially dilute the stock solution in a nucleoside-free cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of Brequinar. Include a vehicle control (DMSO) and a positive control (e.g., another known anti-proliferative agent).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: After incubation, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
In Vivo Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Brequinar Administration: Prepare Brequinar in a suitable vehicle (e.g., 0.5% methylcellulose for oral gavage or DMSO/saline for IP injection). Administer Brequinar at a predetermined dose and schedule (e.g., 25 mg/kg daily by oral gavage). The control group should receive the vehicle alone.
-
Efficacy and Toxicity Monitoring: Continue to monitor tumor volume and body weight throughout the study. Daily observation for any signs of toxicity is crucial.
-
Study Endpoint: Euthanize the mice when tumors in the control group reach the predetermined endpoint size or if signs of excessive toxicity are observed. Excise the tumors and record their final weight and volume.
Visualizations
References
Technical Support Center: Optimizing Brequinar-d3 Concentration for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Brequinar-d3 concentration for long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Brequinar and what is its mechanism of action?
A1: Brequinar (also known as DuP-785) is a potent and selective inhibitor of the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[1] DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of RNA and DNA.[2][3][4] By inhibiting DHODH, Brequinar depletes the intracellular pool of pyrimidine nucleotides, which in turn inhibits cell proliferation.[5][6] This mechanism makes it a subject of research for anti-cancer, immunosuppressive, and antiviral therapies.[1][2]
Q2: What is a suitable starting concentration for Brequinar in a new cell line for a long-term experiment?
A2: For a new cell line, it is crucial to first determine the half-maximal inhibitory concentration (IC50) through a short-term cytotoxicity assay (e.g., 48-72 hours). A good starting point for a long-term experiment (days to weeks) is often a concentration at or slightly below the IC50 value to minimize immediate, widespread cell death while still achieving a biological effect. For long-term studies, a concentration that causes a slight reduction in cell proliferation (e.g., 10-20%) is often a good starting point.
Q3: How often should the cell culture medium containing Brequinar be replaced during a long-term experiment?
A3: The stability of Brequinar in cell culture medium at 37°C over extended periods is not extensively documented. Therefore, to maintain a consistent concentration of the inhibitor, it is recommended to refresh the medium containing freshly prepared Brequinar every 48 to 72 hours.[7]
Q4: My cells are dying even at low concentrations of Brequinar. What could be the reason?
A4: Several factors could contribute to excessive cell death:
-
High Cell Line Sensitivity: Some cell lines are inherently more sensitive to pyrimidine depletion.
-
Off-Target Effects at High Concentrations: Although Brequinar is selective, very high concentrations might lead to off-target effects.
-
Suboptimal Cell Health: Cells that are unhealthy or at a very high passage number may be more susceptible to drug-induced stress.
Consider performing a dose-response curve with a wider range of lower concentrations and ensure your cells are healthy and within a low passage number before starting the experiment.
Q5: Can the cytotoxic effects of Brequinar be reversed?
A5: Yes, the cytotoxic effects of Brequinar due to pyrimidine depletion can be reversed by supplementing the culture medium with exogenous pyrimidines, such as uridine (B1682114).[2][5][6] This is a useful control experiment to confirm that the observed effects are indeed due to the inhibition of the de novo pyrimidine synthesis pathway.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Excessive Cell Death | Brequinar concentration is too high for the specific cell line in a long-term setting. | - Perform a detailed dose-response curve to determine the IC20 or IC30 for long-term exposure.- Start with a concentration significantly lower than the short-term IC50.- Supplement the medium with a low concentration of uridine to partially rescue the cells. |
| Cell line is highly dependent on de novo pyrimidine synthesis. | - Confirm the on-target effect by performing a uridine rescue experiment.- Consider using a cell line with known lower sensitivity as a control. | |
| No Observable Effect | Brequinar concentration is too low. | - Gradually increase the concentration of Brequinar.- Confirm the activity of your Brequinar stock solution. |
| Brequinar has degraded in the culture medium. | - Refresh the medium with freshly prepared Brequinar every 48-72 hours.[7] | |
| Cells are utilizing the pyrimidine salvage pathway. | - Consider co-treatment with an inhibitor of the nucleoside salvage pathway, such as dipyridamole, to enhance Brequinar's efficacy.[1] | |
| Loss of Efficacy Over Time | Development of drug resistance. | - Gradually increase the Brequinar concentration to select for a resistant population.- Analyze resistant cells for potential mechanisms of resistance (e.g., DHODH mutations, upregulation of salvage pathways). |
| Inconsistent drug concentration due to infrequent media changes. | - Adhere to a strict schedule of media changes with fresh Brequinar every 48-72 hours. | |
| Inconsistent Results | Inaccurate preparation of Brequinar solutions. | - Ensure accurate and consistent preparation of stock and working solutions. Use calibrated pipettes.- Prepare fresh dilutions for each experiment from a stable stock solution. |
| Variability in cell seeding density. | - Ensure a homogenous cell suspension and consistent seeding density across all experimental and control wells. |
Data Presentation
Table 1: Brequinar IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) |
| HCT 116 | Colon Cancer | MTT | 72 | 0.480 ± 0.14 |
| HCT 116 | Colon Cancer | Colony Formation | Continuous | 0.218 ± 0.24 |
| HT-29 | Colon Cancer | MTT | 72 | >25 |
| HT-29 | Colon Cancer | Colony Formation | Continuous | >25 |
| MIA PaCa-2 | Pancreatic Cancer | MTT | 72 | 0.680 ± 0.25 |
| MIA PaCa-2 | Pancreatic Cancer | Colony Formation | Continuous | 0.590 ± 0.36 |
| A-375 | Melanoma | MTT | 48 | 0.59 |
| A549 | Lung Cancer | MTT | Not Specified | 4.1 |
| Jurkat | T-cell Leukemia | DNA content | 72 | Not Specified |
| K562 | Chronic Myelogenous Leukemia | Not Specified | Not Specified | 0.54 |
| HL-60 | Acute Promyelocytic Leukemia | Not Specified | Not Specified | 0.0044 |
| SK-N-BE(2)C | Neuroblastoma | Not Specified | Not Specified | Low nanomolar range |
| SH-EP | Neuroblastoma | Not Specified | Not Specified | Highly resistant |
Data compiled from multiple sources.[1][3][8] IC50 values can vary depending on the assay method and experimental conditions.
Experimental Protocols
Protocol 1: Determining Optimal Brequinar Concentration for Long-Term Experiments
This protocol outlines a method to determine a suitable, non-lethal concentration of Brequinar for long-term cell culture experiments.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., Resazurin, CellTiter-Glo®)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth throughout the experiment without reaching confluency. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of Brequinar in complete culture medium. A suggested starting range is from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest Brequinar concentration.
-
Treatment: Replace the overnight culture medium with the medium containing the different concentrations of Brequinar.
-
Long-Term Incubation: Incubate the plate for your desired long-term experimental duration (e.g., 5, 7, or 10 days). Refresh the media with freshly prepared Brequinar every 48-72 hours.
-
Viability Assessment: At the end of the incubation period, assess cell viability using your chosen reagent according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability versus the log of the Brequinar concentration to determine a concentration that results in a modest (e.g., 10-20%) reduction in viability. This concentration can be considered a starting point for your long-term functional assays.
Protocol 2: Measurement of Intracellular Pyrimidine Nucleotides by HPLC-MS
This protocol provides a general workflow for the extraction and analysis of intracellular pyrimidine nucleotides.
Materials:
-
Cultured cells (treated and untreated)
-
Cold PBS
-
Extraction Solvent (e.g., 80% methanol, pre-chilled to -80°C)
-
Cell scraper
-
Centrifuge
-
HPLC-MS system
Methodology:
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Metabolite Extraction: Add a pre-chilled extraction solvent to the culture dish. Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Protein Precipitation: Vortex the lysate and incubate at -20°C for at least 1 hour to precipitate proteins.
-
Clarification: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Sample Collection: Carefully collect the supernatant, which contains the intracellular metabolites, and transfer it to a new tube.
-
Sample Analysis: Analyze the extracted metabolites using an HPLC-MS method optimized for the separation and detection of pyrimidine nucleotides. A porous graphitic carbon column is often used for nucleotide separation.[9][10]
-
Data Analysis: Quantify the levels of pyrimidine nucleotides (e.g., UTP, CTP) by comparing the peak areas to a standard curve of known concentrations.
Mandatory Visualizations
References
- 1. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 9. Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS [jove.com]
- 10. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Brequinar-d3 Toxicity in In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Brequinar-d3 in in vivo studies. The information is designed to help anticipate and manage potential toxicities associated with this potent dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Brequinar (B1684385) and how does it relate to its toxicity?
A1: Brequinar is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. This pathway is crucial for the synthesis of nucleotides required for DNA and RNA replication. By inhibiting DHODH, Brequinar depletes the intracellular pool of pyrimidines, thereby halting cell proliferation. This antiproliferative effect, while targeting rapidly dividing cancer cells, also affects healthy, rapidly proliferating tissues in the body, leading to the observed toxicities.
Q2: What are the most common toxicities observed with Brequinar in in vivo studies?
A2: The most frequently reported toxicities in both preclinical and clinical studies are related to tissues with high cell turnover. These include:
-
Myelosuppression: This is often the dose-limiting toxicity and manifests as thrombocytopenia (low platelets), leukocytopenia (low white blood cells), granulocytopenia (low granulocytes), and anemia (low red blood cells).[1]
-
Mucocutaneous Toxicities: These include dermatitis (skin rash), mucositis (inflammation of mucous membranes), and stomatitis (inflammation of the mouth).[1][2]
-
Gastrointestinal Toxicity: Nausea, vomiting, and diarrhea are common side effects.[1]
-
Other Toxicities: Effects on the thymus, bone marrow, spleen, and jejunum have also been noted.[3]
Q3: Is it possible to mitigate Brequinar-induced toxicity?
A3: Yes, several strategies can be employed to manage Brequinar's toxic effects. The primary approach in clinical settings has been dose and schedule modification. In a research setting, the following interventions can be considered:
-
Uridine (B1682114) Rescue: Since Brequinar blocks the de novo synthesis of pyrimidines, supplying exogenous uridine can bypass this blockade via the pyrimidine salvage pathway. While a definitive in vivo protocol is not well-established in the literature, in vitro studies have shown that uridine can reverse the growth-inhibitory effects of Brequinar.
-
Supportive Care for Myelosuppression: The use of hematopoietic growth factors, such as Granulocyte Colony-Stimulating Factor (G-CSF), can be explored to manage neutropenia.
-
Management of Dermatitis: Supportive care for skin toxicities can include topical corticosteroids and maintaining skin hydration.
Troubleshooting Guides
Issue 1: Severe Myelosuppression (Thrombocytopenia, Leukopenia)
Symptoms:
-
Significant drop in platelet and/or white blood cell counts in routine complete blood count (CBC) analysis.
-
In severe cases, signs of spontaneous bleeding (petechiae) or increased susceptibility to infections.
Possible Causes:
-
Brequinar dose is too high for the specific animal strain or model.
-
Individual animal sensitivity.
-
Cumulative toxicity with prolonged dosing.
Suggested Actions:
-
Dose Reduction: Lower the Brequinar dose in subsequent treatment cycles.
-
G-CSF Administration: For severe neutropenia, administration of recombinant G-CSF can be considered to stimulate the production of neutrophils.
-
Monitoring: Increase the frequency of CBC monitoring to track the nadir and recovery of blood cell counts.
Issue 2: Significant Body Weight Loss and/or Diarrhea
Symptoms:
-
Greater than 15-20% body weight loss from baseline.
-
Persistent diarrhea, leading to dehydration.
Possible Causes:
-
Gastrointestinal toxicity due to Brequinar's effect on the rapidly dividing cells of the intestinal lining.
-
Dehydration secondary to diarrhea and reduced food/water intake.
Suggested Actions:
-
Supportive Care: Provide supportive care, including subcutaneous fluid administration (e.g., sterile saline) to combat dehydration and nutritional support with palatable, high-calorie food supplements.
-
Dose Interruption/Reduction: Temporarily halt Brequinar administration until symptoms resolve and consider a dose reduction for subsequent treatments.
-
Histopathological Analysis: At the end of the study, or if animals are euthanized due to severe symptoms, collect intestinal tissue (jejunum) for histopathological analysis to assess for villous atrophy and other signs of damage.
Issue 3: Severe Dermatitis or Mucositis
Symptoms:
-
Erythema (redness), maculopapular rash, or desquamation (peeling) of the skin.
-
Inflammation, ulceration, or lesions in the oral cavity.
Possible Causes:
-
Direct toxicity of Brequinar to the rapidly proliferating cells of the skin and mucous membranes.
Suggested Actions:
-
Topical Treatments: For dermatitis, consider the application of topical corticosteroids to reduce inflammation.
-
Supportive Care: Ensure easy access to soft food and water to minimize discomfort from mucositis.
-
Dose Modification: As with other toxicities, dose reduction or interruption may be necessary if symptoms are severe.
Data Presentation
Table 1: Dose-Limiting Toxicities of Brequinar in a Phase I Clinical Trial
| Dose Level (mg/m²/day x 5) | Patient Risk Status | Number of Patients | Incidence of Severe Thrombocytopenia (<25 x 10³/µL) | Incidence of Severe Desquamative Dermatitis |
| 170 | Poor | 6 | 3 | 1 |
| 300 | Good | 5 | 2 | 2 |
Data adapted from a Phase I clinical trial in human patients and may not be directly translatable to animal models, but provides an indication of dose-dependent toxicities.
Table 2: Brequinar Dosing in Preclinical Mouse Models
| Mouse Model | Brequinar Dose | Route of Administration | Observed Outcome | Reference |
| Murine and Human Tumor Xenografts | 20-40 mg/kg/day | - | >90% tumor growth suppression | |
| HCT 116 Xenograft | 20 mg/kg | i.p. | No significant body weight loss |
Experimental Protocols
Protocol 1: Assessment of Myelosuppression via Complete Blood Count (CBC)
Objective: To quantify the hematological toxicity of Brequinar.
Methodology:
-
Blood Collection: Collect approximately 200 µL of whole blood from mice via retro-orbital puncture or submandibular vein puncture into EDTA-coated microtubes.
-
Sample Handling: Immediately after collection, gently mix the samples on a rotary mixer for at least 30 minutes to prevent clotting. Samples should be kept at room temperature and analyzed within 4 hours. If immediate analysis is not possible, samples can be stored at 2-8°C for up to 24 hours.
-
Analysis: Use an automated hematology analyzer calibrated for mouse blood to determine parameters such as white blood cell (WBC) count, red blood cell (RBC) count, hemoglobin, hematocrit, and platelet count.
-
Data Quality Control: Ensure samples are free of clots. Run control samples provided by the analyzer manufacturer to verify calibration.
Protocol 2: Histopathological Assessment of Intestinal Toxicity
Objective: To evaluate Brequinar-induced damage to the intestinal mucosa.
Methodology:
-
Tissue Collection: At necropsy, collect a section of the jejunum.
-
Fixation: Immediately fix the tissue sample in 10% neutral buffered formalin for at least 24 hours. The volume of fixative should be at least 10 times the volume of the tissue.
-
Processing: After fixation, process the tissue through graded alcohols and xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining: Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Microscopic Examination: Examine the stained sections under a light microscope for pathological changes, such as villous atrophy, inflammatory cell infiltration, and epithelial necrosis.
Visualizations
References
- 1. Phase I clinical and pharmacokinetic trial of Brequinar sodium (DuP 785; NSC 368390) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I and pharmacokinetic study of brequinar (DUP 785; NSC 368390) in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histological and toxicological evaluation, in rat, of a P-glycoprotein inducer and activator: 1-(propan-2-ylamino)-4-propoxy-9H-thioxanthen-9-one (TX5) - PMC [pmc.ncbi.nlm.nih.gov]
Why is my Brequinar-d3 not inhibiting cell growth?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments with Brequinar-d3, a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Brequinar (B1684385) is a selective and potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is responsible for the synthesis of nucleotides required for DNA and RNA replication.[3] By inhibiting DHODH, Brequinar depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and inhibition of cell proliferation, particularly in rapidly dividing cancer cells that are heavily reliant on this pathway.[3][4]
Q2: What is the typical effective concentration of this compound?
The effective concentration of Brequinar, often expressed as the half-maximal inhibitory concentration (IC50), varies significantly depending on the cell line. Generally, Brequinar demonstrates potent activity in the nanomolar to low micromolar range. For the isolated human DHODH enzyme, the IC50 is approximately 5.2 to 20 nM.[1][5] However, in cell-based assays, the IC50 can range from low nanomolar to over 25 µM.[3][5]
Data Presentation: Brequinar IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Type |
| HCT 116 | Colon Carcinoma | 0.48 | MTT |
| HT-29 | Colon Carcinoma | >25 | MTT |
| MIA PaCa-2 | Pancreatic Cancer | 0.68 | MTT |
| A-375 | Melanoma | 0.59 | MTT |
| A549 | Lung Carcinoma | 4.1 | Not Specified |
| RD | Rhabdomyosarcoma | 0.0824 | Not Specified |
| HL-60 | Acute Promyelocytic Leukemia | 0.0044 | Cell Proliferation |
| Jurkat | Acute T-cell Leukemia | Not Specified | Cell Proliferation |
| WM266-4 | Melanoma | Not Specified | Cell Proliferation |
| HT-1080 | Fibrosarcoma | Not Specified | Cell Proliferation |
| A431 | Epidermoid Carcinoma | Not Specified | Cell Proliferation |
| SH-EP | Neuroblastoma | Highly Resistant | Not Specified |
| SK-N-BE(2)C | Neuroblastoma | Low Nanomolar Range | WST-1 |
| SK-N-AS | Neuroblastoma | Low Nanomolar Range | WST-1 |
This table presents a selection of reported IC50 values. Actual values can vary based on experimental conditions such as incubation time, cell density, and assay method.[3][4][5][6][7]
Troubleshooting Guide
Issue: this compound is not inhibiting cell growth at expected concentrations.
This is a common issue that can arise from several factors related to the compound itself, the cell culture conditions, or the specific cell line being used.
Answer 1: Problem with this compound Stock Solution or Working Concentration
-
Possible Cause: The this compound may have degraded, precipitated out of solution, or the final concentration in the cell culture medium may be inaccurate. Brequinar has limited solubility in aqueous solutions and can precipitate, especially at higher concentrations.[8]
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Check for Precipitation in Media:
-
When preparing working dilutions, add the Brequinar stock solution to the cell culture medium and mix thoroughly.
-
Visually inspect the final culture medium for any signs of precipitation, which can appear as a fine white powder or crystals.[9]
-
-
Accurate Dilution:
-
Double-check all calculations for serial dilutions to ensure the final concentration is correct.
-
-
Answer 2: Presence of Uridine (B1682114) in the Cell Culture Medium
-
Possible Cause: The inhibitory effect of Brequinar is due to the depletion of pyrimidines. However, cells can bypass this blockade if they can uptake pyrimidines from the extracellular environment through the salvage pathway.[3] Fetal Bovine Serum (FBS), a common supplement in cell culture media, contains uridine which can "rescue" the cells from Brequinar's effects.[10][11]
-
Troubleshooting Steps:
-
Perform a Uridine Rescue Experiment: This is a critical experiment to confirm that Brequinar's lack of activity is due to the salvage pathway and to validate its on-target effect. The detailed protocol is provided below.
-
Use Dialyzed FBS: Consider using dialyzed FBS, which has reduced levels of small molecules like nucleosides.
-
Serum-Free Media: If your cell line can be maintained in serum-free media for the duration of the experiment, this can eliminate the confounding factor of exogenous uridine.
-
Data Presentation: Typical Uridine Concentrations in Fetal Bovine Serum
| Serum Type | Uridine Concentration (µM) |
| Fetal Bovine Serum (FBS) | 1.2 - 10 |
| Human Plasma | 3 - 5 |
Note: The exact concentration of uridine can vary between different lots of FBS.[12][13]
Answer 3: Cell Line-Specific Resistance
-
Possible Cause: Different cell lines exhibit varying degrees of sensitivity to Brequinar.[3] Some cell lines may be inherently resistant due to a higher reliance on the pyrimidine salvage pathway or other intrinsic mechanisms.[4][14]
-
Troubleshooting Steps:
-
Test a Known Sensitive Cell Line: Include a positive control cell line that is known to be sensitive to Brequinar (e.g., HCT 116) in your experiments to validate your assay setup and Brequinar stock.
-
Investigate Salvage Pathway Dependence: If a cell line is resistant, it may have a highly active pyrimidine salvage pathway. This can be indirectly assessed through the uridine rescue experiment.
-
Consider Combination Therapies: For resistant cell lines, combining Brequinar with inhibitors of the nucleoside salvage pathway, such as dipyridamole (B1670753) (an ENT1/2 inhibitor), has been shown to be synergistic.[3]
-
Answer 4: Suboptimal Experimental Conditions
-
Possible Cause: Factors such as cell density, incubation time, and the type of assay used can influence the observed effect of Brequinar.
-
Troubleshooting Steps:
-
Optimize Cell Density: High cell densities can increase the demand for pyrimidines and potentially alter drug sensitivity.[8] Ensure that cells are in the exponential growth phase and do not become confluent during the assay. A typical seeding density for a 96-well plate is between 5,000 and 20,000 cells per well.[15]
-
Adjust Incubation Time: Brequinar is primarily cytostatic, meaning it inhibits cell proliferation rather than directly causing cell death.[3] Shorter incubation times may not be sufficient to observe a significant effect on cell number. Consider extending the incubation period (e.g., 72 hours or longer).
-
Choice of Viability Assay: Assays like MTT measure metabolic activity. Since Brequinar-treated cells may be viable but not proliferating, a colony formation assay might be more sensitive for detecting its cytostatic effects over a longer period.[3]
-
Experimental Protocols
Protocol 1: Uridine Rescue Experiment
This experiment is designed to confirm that the anti-proliferative effect of Brequinar is specifically due to the inhibition of de novo pyrimidine synthesis.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Brequinar stock solution (in DMSO)
-
Uridine stock solution (e.g., 100 mM in sterile water or PBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at the optimized density and allow them to adhere overnight.
-
Prepare Treatment Media:
-
Prepare serial dilutions of Brequinar in complete cell culture medium.
-
Prepare a second set of serial dilutions of Brequinar in complete cell culture medium supplemented with a final concentration of 100 µM uridine.
-
Include control wells with:
-
Medium only (no cells)
-
Cells in medium with DMSO (vehicle control)
-
Cells in medium with 100 µM uridine only
-
-
-
Treatment: Remove the overnight culture medium and add the prepared treatment media to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Assess Cell Viability: Add the chosen cell viability reagent and measure the signal according to the manufacturer's protocol.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the dose-response curves for Brequinar with and without uridine.
-
A significant rightward shift in the IC50 curve in the presence of uridine indicates a successful rescue and confirms the on-target effect of Brequinar.[16]
-
Protocol 2: Cell-Based DHODH Activity Assay (DCIP-Based)
This assay measures the enzymatic activity of DHODH in cell lysates to directly assess the inhibitory effect of Brequinar.
Materials:
-
Cultured cells (treated with Brequinar or vehicle)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Recombinant human DHODH (as a positive control)
-
L-dihydroorotic acid (DHO) - substrate
-
2,6-dichloroindophenol (DCIP) - electron acceptor
-
Decylubiquinone (B1670182) (Coenzyme Q10) - electron acceptor
-
96-well clear-bottom plate
-
Spectrophotometer
Methodology:
-
Cell Lysis:
-
Harvest cells treated with Brequinar or vehicle control.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add a defined amount of cell lysate to each well.
-
Include wells with recombinant DHODH as a positive control and lysis buffer as a negative control.
-
-
Initiate Reaction:
-
Prepare a substrate mixture containing DHO, DCIP, and decylubiquinone in the assay buffer.
-
Add the substrate mixture to all wells to start the reaction.
-
-
Measurement: Immediately measure the decrease in absorbance at 600-650 nm over time in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.
-
Data Analysis:
-
Calculate the rate of reaction for each sample.
-
Compare the DHODH activity in lysates from Brequinar-treated cells to that of vehicle-treated cells to determine the extent of inhibition.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Brequinar inhibits DHODH, blocking de novo pyrimidine synthesis.
Caption: A logical workflow for troubleshooting Brequinar's inactivity.
Caption: Key steps in the de novo pyrimidine synthesis pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Brequinar sodium | Dihydroorotate Dehydrogenase | Tocris Bioscience [tocris.com]
- 3. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Brequinar inhibits enterovirus replication by targeting biosynthesis pathway of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of dengue virus resistance to brequinar in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification and characterization of two vascular endothelium effectors from fetal bovine retina, vitreous and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Impact of serum concentration on Brequinar-d3 activity
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers using Brequinar-d3. The following sections address common issues encountered during experiments and offer detailed protocols and data to ensure successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[1][2][3] DHODH is a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway, responsible for converting dihydroorotate to orotate.[2] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby leading to the inhibition of cell proliferation.[3]
Q2: Why am I observing lower than expected this compound activity in my in vitro cell culture experiments?
The most common reason for reduced this compound activity in cell culture is the presence of uridine (B1682114) in the serum supplement (e.g., Fetal Bovine Serum, FBS) of the culture medium. Cells can utilize the pyrimidine salvage pathway to bypass the block in de novo synthesis caused by this compound. Uridine is a key component of this salvage pathway. Supplementing the medium with uridine can reverse the cytotoxic effects of this compound.
Troubleshooting Tip: For experiments sensitive to pyrimidine salvage, it is recommended to use dialyzed FBS, which has reduced levels of small molecules like uridine, or a serum-free medium.
Q3: Is the activity of this compound affected by its concentration in serum?
Yes, the activity of Brequinar is influenced by serum concentration due to its high degree of plasma protein binding. Brequinar is more than 98% bound to plasma proteins, primarily albumin. This binding is concentration-dependent; as the total concentration of Brequinar increases, the unbound, active fraction also increases. This relationship can lead to variability in experimental results depending on the protein concentration in the medium.
Q4: Can other compounds in the serum affect this compound's activity?
Yes, other drugs or compounds that bind to albumin can potentially displace Brequinar, increasing its unbound fraction and thereby its activity. For example, sodium salicylate (B1505791) and ibuprofen (B1674241) have been shown to increase the percentage of free Brequinar in serum in vitro.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent IC50 values across experiments. | Variation in serum (e.g., FBS) batches leading to different uridine or protein concentrations. | Use dialyzed FBS to minimize uridine levels. Standardize on a single batch of serum for a set of experiments. |
| Complete lack of this compound activity. | Presence of high concentrations of uridine in the cell culture medium. | Switch to a nucleoside-free or dialyzed serum-containing medium. Verify that other medium components do not contain pyrimidine precursors. |
| Incorrect storage or handling of this compound, leading to degradation. | Store this compound as recommended by the supplier, protected from light and moisture. Prepare fresh stock solutions in an appropriate solvent like DMSO. | |
| Cell death observed at unexpectedly low concentrations. | Co-treatment with other compounds that displace this compound from serum proteins. | Review all components in the experimental medium. If co-treating, consider potential protein binding displacement interactions. |
| The cell line is highly dependent on de novo pyrimidine synthesis and lacks a robust salvage pathway. | Perform a dose-response curve to determine the optimal concentration for your specific cell line. |
Quantitative Data Summary
Table 1: Brequinar Protein Binding
| Parameter | Value | Reference |
| Plasma Protein Binding | >98% | |
| Primary Binding Protein | Human Serum Albumin (HSA) | |
| Unbound Fraction in 4% HSA (0.1 mM Brequinar) | ~0.3% | |
| Unbound Fraction in 4% HSA (2.3 mM Brequinar) | ~0.9% | |
| Unbound Fraction in Donor Plasma (0.076 mM Brequinar) | ~0.4% | |
| Unbound Fraction in Donor Plasma (1.5 mM Brequinar) | ~1.6% |
Table 2: Brequinar Inhibitory Concentrations
| Target | IC50 Value | Reference |
| Human DHODH | 5.2 nM | |
| L1210 DHODH | 5-8 nM (Ki') | |
| Recombinant Human DHODH | 4.5 nM |
Experimental Protocols
Protocol 1: In Vitro DHODH Activity Assay
This protocol is adapted from studies characterizing DHODH inhibition.
-
Enzyme Preparation: Use recombinant human DHODH.
-
Reagent Preparation:
-
Assay Buffer: Tris-HCl buffer (pH 8.0) containing detergent (e.g., 0.1% Triton X-100) and Coenzyme Q10.
-
Substrate: Dihydroorotate.
-
Electron Acceptor: 2,6-dichloroindophenol (B1210591) (DCIP).
-
Inhibitor: Prepare serial dilutions of this compound in DMSO.
-
-
Assay Procedure:
-
Pre-incubate recombinant human DHODH with varying concentrations of this compound or DMSO (vehicle control) for 30 minutes.
-
Initiate the reaction by adding dihydroorotate.
-
Monitor the reduction of DCIP spectrophotometrically at 600 nm. The rate of decrease in absorbance is proportional to DHODH activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cell Proliferation Assay
This protocol is a general method to assess the antiproliferative effects of this compound.
-
Cell Culture:
-
Seed cells (e.g., HCT116, U2OS) in 96-well plates at a predetermined density.
-
Culture cells in medium containing 10% FBS (or dialyzed FBS for specific applications).
-
-
Compound Treatment:
-
After allowing cells to adhere overnight, treat them with serial dilutions of this compound. Include a vehicle-only control.
-
For rescue experiments, co-treat with a fixed concentration of uridine (e.g., 100 µM).
-
-
Incubation: Incubate cells for a specified period (e.g., 48-72 hours).
-
Viability Assessment:
-
Use a suitable method to measure cell viability, such as MTT, CellTiter-Glo, or direct cell counting.
-
-
Data Analysis:
-
Normalize viability data to the vehicle-treated control.
-
Calculate the IC50 value by plotting the dose-response curve.
-
Visualizations
Caption: this compound inhibits DHODH in the de novo pyrimidine synthesis pathway.
Caption: Troubleshooting workflow for low this compound activity in cell culture.
References
Cell line specific sensitivity to Brequinar-d3
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Brequinar-d3 in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on cell line specific sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Brequinar is a potent and selective inhibitor of the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[1] DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is crucial for the synthesis of DNA and RNA.[2] By inhibiting DHODH, Brequinar depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, primarily in the S-phase, and subsequent inhibition of cell proliferation.[1][3][4]
Q2: Why am I observing little to no effect of this compound on my cell line?
There are several potential reasons for a lack of sensitivity to Brequinar:
-
High Uridine (B1682114) Levels: The effects of Brequinar can be reversed by the presence of exogenous pyrimidines. Ensure your cell culture medium is not supplemented with high levels of uridine, as this will allow cells to bypass the block in de novo synthesis through the pyrimidine salvage pathway.
-
Nucleoside Transporters: Cells can import pyrimidines from the extracellular environment via nucleoside transporters (ENTs and CNTs). High expression of these transporters can confer resistance to Brequinar by compensating for the inhibition of de novo synthesis.
-
Cell Line Specific Metabolism: The metabolic state of your cell line can influence its sensitivity. Cells that are less reliant on the de novo pyrimidine synthesis pathway may be inherently more resistant.
-
Incorrect Dosing or Treatment Duration: Continuous exposure to Brequinar is often necessary to observe a significant effect. Ensure you are using an appropriate concentration and treatment duration for your specific cell line. Refer to the IC50 values in the table below for guidance.
Q3: Can this compound have off-target effects?
While Brequinar is a highly selective inhibitor of DHODH, at least one study has suggested it may have off-target effects. One report indicated that a compound initially identified as an FTO inhibitor, CS2, was later identified as Brequinar and its primary antileukemic effects were due to DHODH inhibition, which could be rescued by uridine supplementation. This highlights that the primary, functionally relevant target of Brequinar in cellular contexts is DHODH.
Q4: How does this compound affect downstream signaling pathways?
The primary downstream effect of Brequinar is the depletion of pyrimidine pools, which has several consequences:
-
Cell Cycle Arrest: Depletion of pyrimidines, essential for DNA synthesis, leads to an arrest in the S-phase of the cell cycle.
-
p53 Activation: Brequinar treatment has been shown to increase the synthesis of the tumor suppressor protein p53.
-
c-Myc Downregulation: Inhibition of DHODH by Brequinar can lead to a decrease in the expression of the oncoprotein c-Myc.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low cytotoxicity observed | High levels of uridine in the cell culture medium. | Use a uridine-free medium or dialyzed fetal bovine serum (FBS) to reduce exogenous pyrimidines. |
| High expression of nucleoside transporters in the cell line. | Consider co-treatment with a nucleoside transporter inhibitor, such as dipyridamole, which has been shown to be synergistic with Brequinar. | |
| Insufficient drug concentration or treatment duration. | Perform a dose-response experiment to determine the optimal IC50 for your cell line. Ensure continuous exposure for at least 72 hours. | |
| Inconsistent results between experiments | Lot-to-lot variability of this compound. | Purchase this compound from a reputable supplier and consider testing each new lot for potency. |
| Cell line passage number and health. | Use cells at a low passage number and ensure they are healthy and actively proliferating before starting the experiment. | |
| Precipitation of this compound in media | Poor solubility. | Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO) before diluting it in the cell culture medium. Ensure the final solvent concentration is not toxic to the cells. |
Quantitative Data: Cell Line Specific Sensitivity to Brequinar
The following table summarizes the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values of Brequinar in various cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50/EC50 (µM) | Reference |
| A-375 | Melanoma | MTT | 0.59 | |
| A549 | Lung Carcinoma | MTT | 4.1 | |
| HCT-116 | Colon Cancer | MTT | 0.480 ± 0.14 | |
| HT-29 | Colon Cancer | MTT | >25 | |
| MIA PaCa-2 | Pancreatic Cancer | MTT | 0.680 ± 0.25 | |
| HL-60 | Acute Promyelocytic Leukemia | Cell Growth | 0.0044 | |
| Jurkat | Acute T-cell Leukemia | WST-8 | Not specified | |
| WM266-4 | Melanoma | WST-8 | Not specified | |
| HT-1080 | Fibrosarcoma | WST-8 | Not specified | |
| A431 | Epidermoid Carcinoma | WST-8 | Not specified |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Brequinar's mechanism of action and downstream effects.
References
- 1. Dihydroorotate Dehydrogenase Inhibitors Promote Cell Cycle Arrest and Disrupt Mitochondria Bioenergetics in Ramos Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brequinar inhibits enterovirus replication by targeting biosynthesis pathway of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Brequinar-d3 vs leflunomide mechanism of action comparison
An Objective Comparison of Brequinar-d3 and Leflunomide (B1674699): Mechanism of Action
Introduction
In the realm of immunomodulatory and anti-proliferative agents, inhibitors of the de novo pyrimidine (B1678525) synthesis pathway are of significant interest. Both Brequinar (B1684385) and Leflunomide are prominent drugs that function by inhibiting the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), a critical component of this pathway. Leflunomide is a prodrug that is rapidly converted in vivo to its active metabolite, A77 1726, also known as teriflunomide (B560168), which is responsible for its therapeutic effects.[1][2] this compound is a deuterated form of Brequinar. Deuteration is a chemical modification wherein one or more hydrogen atoms are replaced by deuterium, a heavier isotope of hydrogen. This modification typically does not alter the fundamental mechanism of action but is often employed to improve the drug's pharmacokinetic profile, such as increasing its metabolic stability and half-life. This guide provides a detailed, data-driven comparison of the mechanisms of action for Brequinar and Leflunomide (via its active metabolite, teriflunomide).
Primary Mechanism of Action: DHODH Inhibition
The primary mechanism for both compounds is the inhibition of dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine synthesis pathway.[3][4] This pathway is essential for the production of pyrimidine nucleotides, which are vital building blocks for DNA and RNA synthesis. Rapidly dividing cells, such as activated lymphocytes, are highly dependent on this pathway to support their proliferation.[5][6] By inhibiting DHODH, both drugs deplete the intracellular pool of pyrimidines, leading to a cytostatic effect by arresting the cell cycle in the G1 phase.[1][7] This selectively halts the expansion of autoimmune lymphocytes without causing widespread cell death.[8]
While both drugs target DHODH, their molecular interactions with the enzyme differ significantly. Kinetic studies have revealed that Brequinar acts as a competitive inhibitor with respect to the enzyme's co-factor, ubiquinone.[9][10] In contrast, teriflunomide (A77 1726) is a non-competitive inhibitor with respect to ubiquinone.[9][10] Both are considered uncompetitive inhibitors with respect to the substrate, dihydroorotate.[10] Despite these differences, multiple inhibition analyses suggest that their binding sites on the DHODH enzyme overlap.[10]
Data Presentation: Potency Comparison
A significant distinction between the two compounds lies in their inhibitory potency against human DHODH. Brequinar is substantially more potent than teriflunomide.
| Compound | Target Enzyme | IC₅₀ Value | Reference(s) |
| Brequinar | Human DHODH | ~4.5 - 5.2 nM | [11][12][13] |
| Teriflunomide (A77 1726) | Human DHODH | ~411 - 600 nM | [3][11][13][14][15] |
| IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. |
Secondary Mechanisms of Action
Beyond DHODH inhibition, both drugs have been reported to exert other biological effects, particularly at higher concentrations. These secondary mechanisms may contribute to their overall therapeutic and side-effect profiles.
| Mechanism | Brequinar | Leflunomide (Teriflunomide) | Reference(s) |
| Tyrosine Kinase Inhibition | Inhibition of tyrosine phosphorylation reported. | Inhibits several tyrosine kinases, though the clinical relevance at therapeutic doses is debated. | [6][16] |
| NF-κB Pathway | Shown to suppress activation of NF-κB. | Blocks TNF-α-mediated cellular responses by inhibiting NF-κB. | [6][17] |
| Cytokine Modulation | Inhibits IL-2 production. | Increases immunosuppressive cytokines (e.g., IL-10) and decreases pro-inflammatory cytokines (e.g., IL-1, TNF-α). | [6][17][18][19] |
| Other Effects | May interfere with cell cycle progression beyond G1 at higher concentrations. | May interfere with T-cell and antigen-presenting cell interactions. | [8][19] |
Experimental Protocols
In Vitro DHODH Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant human DHODH.
Methodology:
-
Enzyme Preparation: Recombinant human DHODH is purified and prepared in a suitable assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100).
-
Reaction Mixture: The reaction is initiated by mixing the enzyme with its substrate, dihydroorotate, and a co-factor/electron acceptor, such as ubiquinone (e.g., Coenzyme Q₂) or an alternative like 2,6-dichloroindophenol (B1210591) (DCIP).
-
Inhibitor Addition: Test compounds (Brequinar or Teriflunomide) are serially diluted and added to the reaction mixture at various concentrations. A control with no inhibitor (vehicle, e.g., DMSO) is included.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C).
-
Detection: The rate of the reaction is measured by monitoring the reduction of the electron acceptor. For DCIP, this can be followed spectrophotometrically by the decrease in absorbance at 600 nm.
-
Data Analysis: The reaction rates are plotted against the inhibitor concentration. The IC₅₀ value is calculated by fitting the data to a four-parameter logistic dose-response curve.
T-Cell Proliferation Assay
This assay measures the cytostatic effect of the compounds on activated T-lymphocytes.
Methodology:
-
Cell Isolation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs).
-
Cell Staining (Optional, CFSE method): Label T-cells with Carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the fluorescence intensity halves, allowing proliferation to be tracked via flow cytometry.
-
Cell Culture: Plate the T-cells in a 96-well plate in a suitable culture medium.
-
Stimulation: Activate the T-cells to induce proliferation using a mitogen such as Phytohaemagglutinin (PHA) or anti-CD3/CD28 antibodies.
-
Inhibitor Treatment: Treat the activated cells with serial dilutions of Brequinar or Teriflunomide. Include appropriate vehicle controls.
-
Incubation: Culture the cells for a period sufficient for multiple rounds of division (e.g., 72-96 hours).
-
Proliferation Measurement:
-
CFSE Method: Analyze the cells using a flow cytometer to measure the dilution of CFSE fluorescence.
-
³H-Thymidine Incorporation Method: In the final 18-24 hours of culture, add ³H-thymidine to the wells. Proliferating cells will incorporate the radiolabeled thymidine (B127349) into their newly synthesized DNA. Harvest the cells and measure radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the concentration of the inhibitor that causes a 50% reduction in T-cell proliferation (IC₅₀).
Conclusion
Brequinar and Leflunomide (via its active metabolite teriflunomide) are both effective inhibitors of the de novo pyrimidine synthesis pathway through their shared target, DHODH. However, they are distinguished by critical differences in their molecular mechanism and potency. Brequinar is a significantly more potent, competitive inhibitor of DHODH, while teriflunomide is a less potent, non-competitive inhibitor. These distinctions have important implications for their therapeutic application, dosing, and potential side-effect profiles. While both have demonstrated immunomodulatory effects, the higher potency of Brequinar suggests it may have a narrower therapeutic window.[4] This detailed comparison provides a foundation for researchers to better understand and evaluate these two important DHODH inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Leflunomide - Wikipedia [en.wikipedia.org]
- 3. Mechanism of action for leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brequinar - Wikipedia [en.wikipedia.org]
- 5. ard.bmj.com [ard.bmj.com]
- 6. Leflunomide: mode of action in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Multiple inhibitor analysis of the brequinar and leflunomide binding sites on human dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Teriflunomide - Wikipedia [en.wikipedia.org]
- 15. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Novel mechanisms of brequinar sodium immunosuppression on T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Brequinar-d3 vs. Teriflunomide: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the efficacy of two prominent inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), Brequinar-d3 and teriflunomide (B560168). Both compounds are under investigation for their immunomodulatory and anti-proliferative properties, primarily through the inhibition of de novo pyrimidine (B1678525) synthesis. This document summarizes their performance based on available experimental data, outlines key experimental methodologies, and visualizes the targeted biochemical pathway.
Quantitative Efficacy Comparison
The following table summarizes the in vitro potency of Brequinar and teriflunomide against human DHODH. Brequinar demonstrates significantly greater potency at the enzymatic level. While direct head-to-head cellular assay data is limited, existing research indicates that much higher concentrations of teriflunomide are required to achieve similar levels of immune cell proliferation inhibition compared to Brequinar.[1]
| Compound | Target | Assay Type | IC50 Value |
| Brequinar | Human DHODH | Enzymatic Assay | ~4.5 - 5.2 nM[2] |
| Teriflunomide | Human DHODH | Enzymatic Assay | ~307 - 600 nM |
Note: this compound is a deuterated form of Brequinar. Deuteration is a strategy used to improve the pharmacokinetic properties of a drug but is not expected to alter its fundamental mechanism of action or in vitro potency against its target enzyme. Therefore, the IC50 values for Brequinar are presented here as a direct surrogate for the potency of this compound.
Mechanism of Action and Signaling Pathway
Both Brequinar and teriflunomide exert their primary effect by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1] DHODH is a crucial enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis. Rapidly proliferating cells, such as activated lymphocytes and cancer cells, are highly dependent on this pathway to meet their nucleotide demand. By inhibiting DHODH, these drugs deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and a reduction in proliferation.[3] Interestingly, some studies suggest that the cytostatic effects of teriflunomide may not be fully reversible by uridine (B1682114) supplementation, indicating potential off-target effects beyond DHODH inhibition.[1]
Caption: Inhibition of DHODH by this compound and teriflunomide blocks pyrimidine synthesis.
Experimental Protocols
DHODH Enzyme Inhibition Assay (DCIP Reduction Method)
This assay measures the enzymatic activity of recombinant human DHODH by monitoring the reduction of the dye 2,6-dichloroindophenol (B1210591) (DCIP).
Materials:
-
Recombinant human DHODH protein
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
L-dihydroorotate (DHO)
-
Decylubiquinone
-
2,6-dichloroindophenol (DCIP)
-
Test compounds (this compound, teriflunomide) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 600 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, DHO, and decylubiquinone.
-
In the 96-well plate, add serial dilutions of the test compounds. Include a DMSO-only control (vehicle).
-
Add the recombinant DHODH enzyme to each well and incubate for 30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the DCIP solution to each well.
-
Immediately begin measuring the decrease in absorbance at 600 nm over time in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Lymphocyte Proliferation Assay (CFSE-Based)
This assay quantifies the inhibition of lymphocyte proliferation using the fluorescent dye carboxyfluorescein succinimidyl ester (CFSE).
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
Phytohemagglutinin (PHA) or other T-cell mitogen
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Phosphate-buffered saline (PBS)
-
Test compounds (this compound, teriflunomide) dissolved in DMSO
-
96-well cell culture plate
-
Flow cytometer
Procedure:
-
Cell Staining:
-
Resuspend isolated PBMCs in PBS at a concentration of 1-10 x 10^6 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of cold complete RPMI medium.
-
Wash the cells three times with complete RPMI medium by centrifugation.
-
-
Cell Culture and Treatment:
-
Resuspend the CFSE-labeled cells in complete RPMI medium and plate them in a 96-well plate.
-
Add serial dilutions of this compound or teriflunomide to the wells. Include a DMSO-only control.
-
Stimulate the cells with a mitogen such as PHA.
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Analyze the cells on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.
-
Undivided cells will exhibit high CFSE fluorescence. With each cell division, the fluorescence intensity is halved.
-
Quantify the percentage of proliferating cells and the number of cell divisions for each treatment condition.
-
Calculate the IC50 for inhibition of proliferation based on the dose-response curve.
-
Caption: Workflow for enzymatic and cellular efficacy assays.
References
Validating DHODH Inhibition by Brequinar-d3: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH) by Brequinar-d3, with a focus on the Western blot technique. This guide includes supporting experimental data and detailed protocols to facilitate informed decisions in your research.
Brequinar, and its deuterated analog this compound, are potent and selective inhibitors of the enzyme dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[3][4] Consequently, inhibiting DHODH can suppress the proliferation of rapidly dividing cells, making it a key target in the development of therapeutics for cancer and autoimmune diseases.[5] Validating the on-target activity of this compound is a crucial step in its development. While Western blotting is a widely used technique for protein analysis, its application in validating DHODH inhibition requires a nuanced understanding of the inhibitor's mechanism.
The Role of Western Blot in Validating DHODH Inhibition
Western blot is a powerful technique to identify and quantify a specific protein within a complex mixture. In the context of DHODH inhibition, it can be used to assess the expression levels of DHODH itself or downstream signaling proteins affected by pyrimidine depletion. However, it is important to note that DHODH inhibitors like Brequinar primarily act by inhibiting the enzyme's activity, not by altering its expression level. Therefore, a Western blot for DHODH is expected to show no significant change in protein levels after treatment with this compound. This finding, while seemingly negative, is a valid piece of evidence supporting the specific enzymatic inhibition mechanism of the drug.
To build a comprehensive picture, Western blot analysis can be extended to downstream markers of the pyrimidine synthesis pathway. For instance, the inhibition of DHODH can lead to cell cycle arrest, which can be monitored by observing changes in the expression of proteins like p53 and p21.
Comparative Analysis of DHODH Inhibitors
This compound belongs to a class of potent DHODH inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized DHODH inhibitors, providing a basis for comparing their potency.
| Inhibitor | Target | IC50 (nM) | Notes |
| Brequinar | hDHODH | 5.2 | A potent and selective inhibitor. |
| This compound | hDHODH | N/A | Deuterated analog of Brequinar. Expected to have similar or slightly altered pharmacokinetic properties. |
| Leflunomide | hDHODH | 98,000 | A pro-drug of Teriflunomide. |
| Teriflunomide | hDHODH | 773 | The active metabolite of Leflunomide. |
| BAY 2402234 | hDHODH | 1.2 | A novel and highly potent inhibitor. |
Note: IC50 values can vary between different studies and experimental conditions.
Experimental Protocols
Western Blot Protocol for DHODH
This protocol outlines the steps for analyzing DHODH protein expression in cells treated with this compound.
-
Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or a vehicle control for the specified duration.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a Bradford assay or a similar method.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 25 µg) on a 4-15% SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for DHODH overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent.
-
Capture the chemiluminescent signal using a suitable imaging system.
-
Normalize the DHODH band intensity to a loading control protein (e.g., β-actin or GAPDH) to account for variations in protein loading.
-
Alternative and Complementary Validation Methods
While Western blot provides valuable information on protein expression, a multi-faceted approach is recommended for robust validation of DHODH inhibition.
| Method | Principle | Advantages | Disadvantages |
| Western Blot | Size-based separation and antibody-based detection of proteins. | Provides information on protein size and specificity. Relatively low cost. | Semi-quantitative. Lower throughput. Can be time-consuming. |
| Metabolomic Analysis | Measures the accumulation of the DHODH substrate, dihydroorotate (DHO), and depletion of downstream products. | Direct and quantitative confirmation of enzyme inhibition. | Requires specialized equipment (LC-MS/MS). |
| Uridine (B1682114) Rescue Assay | Supplementing cells with uridine bypasses the DHODH-dependent pathway, rescuing them from the inhibitor's effects. | Functional assay that confirms the mechanism of action is via pyrimidine synthesis disruption. | Indirect measure of target engagement. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a protein upon ligand binding. | Directly demonstrates target engagement in a cellular context. | Can be technically challenging and requires optimization. |
| Enzyme Activity Assay | Directly measures the enzymatic activity of DHODH in the presence of the inhibitor using a spectrophotometric or fluorescence-based method. | Direct and quantitative measure of inhibitory potency. | Typically performed with recombinant protein, may not fully reflect cellular conditions. |
Visualizing the Workflow and Pathways
To better understand the experimental process and the underlying biological pathways, the following diagrams are provided.
Caption: The de novo pyrimidine synthesis pathway and the point of inhibition by this compound.
Caption: A generalized workflow for Western blot analysis.
Caption: A logical flow for a comparative study validating DHODH inhibition.
Conclusion
Validating the inhibition of DHODH by this compound requires a thoughtful and multi-pronged approach. While Western blot is a valuable tool, it is most powerful when its results—specifically, the lack of change in DHODH protein expression—are interpreted in the context of the inhibitor's known mechanism of action. For a comprehensive validation, it is highly recommended to complement Western blot data with direct measures of enzyme inhibition, such as metabolomic analysis of DHO accumulation or enzymatic activity assays, and functional assays like the uridine rescue experiment. This integrated strategy will provide robust and reliable evidence of on-target DHODH engagement by this compound, a critical step in its journey through the drug development pipeline.
References
A Comparative Guide to the Pharmacokinetics of Brequinar and the Potential Advantages of its Deuterated Analog, Brequinar-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the pharmacokinetics of Brequinar, a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH). While direct comparative pharmacokinetic data between Brequinar and its deuterated analog, Brequinar-d3, are not extensively available in public literature, this document will delve into the established pharmacokinetic profile of Brequinar and explore the theoretical advantages that deuteration could confer, a strategy increasingly employed in drug development to enhance pharmacokinetic properties.
Mechanism of Action: DHODH Inhibition
Brequinar exerts its therapeutic effects by inhibiting dihydroorotate dehydrogenase, a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] This inhibition leads to the depletion of pyrimidines, which are essential for the synthesis of DNA and RNA.[2] Consequently, rapidly proliferating cells, such as cancer cells and activated lymphocytes, which have a high demand for pyrimidines, are particularly susceptible to the effects of Brequinar.[3] This mechanism underlies its investigation as both an anticancer and an immunosuppressive agent.[2]
Pharmacokinetics of Brequinar
Pharmacokinetic studies of Brequinar have been conducted primarily in the context of clinical trials for cancer. The data reveals a variable pharmacokinetic profile.
| Parameter | Value | Species | Study Context | Reference |
| Terminal Half-life (t½) | 8.1 ± 3.6 hours | Human | Phase I Clinical Trial | |
| 1.5 to 8.2 hours (beta half-life) | Human | Phase I Clinical Trial | ||
| Volume of Distribution (Vd) | 9.0 ± 2.9 L/m² | Human | Phase I Clinical Trial | |
| Total Body Clearance | 19.2 ± 7.7 mL/min/m² | Human | Phase I Clinical Trial | |
| Route of Elimination | Primarily non-renal | Human | Phase I Clinical Trial |
Table 1: Summary of Human Pharmacokinetic Parameters for Brequinar
The Deuterium Advantage: A Theoretical Comparison for this compound
Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy used to improve the metabolic stability of drugs. This "heavy hydrogen" forms a stronger chemical bond with carbon, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.
For a molecule like Brequinar, deuteration could theoretically lead to:
-
Increased Half-life: By slowing the rate of metabolic breakdown, the drug would remain in the system for a longer period.
-
Reduced Metabolic Clearance: A lower rate of metabolism would decrease the clearance of the drug from the body.
-
Increased Drug Exposure (AUC): A longer half-life and reduced clearance would result in a greater overall exposure to the drug.
-
Potentially Altered Metabolite Profile: Deuteration could shift the metabolic pathway, potentially reducing the formation of certain metabolites.
These modifications could translate to improved efficacy, a more favorable dosing regimen (e.g., less frequent administration), and a better safety profile. However, without direct experimental data from a comparative pharmacokinetic study, these remain theoretical advantages.
Experimental Protocol for a Comparative Pharmacokinetic Study
To definitively assess the pharmacokinetic differences between Brequinar and this compound, a preclinical study in an animal model (e.g., rodents) would be essential.
Objective: To compare the pharmacokinetic profiles of Brequinar and this compound following intravenous and oral administration in mice.
Methodology:
-
Animal Model: Male and female BALB/c mice, 8-10 weeks old.
-
Drug Formulation:
-
Brequinar and this compound dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline) for both oral (PO) and intravenous (IV) administration.
-
-
Study Design:
-
Groups:
-
Group 1: Brequinar - 2 mg/kg IV
-
Group 2: Brequinar - 10 mg/kg PO
-
Group 3: this compound - 2 mg/kg IV
-
Group 4: this compound - 10 mg/kg PO
-
-
Sample Collection: Blood samples (approximately 50 µL) collected via tail vein or retro-orbital sinus at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
-
Bioanalysis:
-
Plasma samples are processed and analyzed using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method to quantify the concentrations of Brequinar and this compound.
-
-
Pharmacokinetic Analysis:
-
Non-compartmental analysis is used to determine key pharmacokinetic parameters, including:
-
Area Under the Curve (AUC)
-
Maximum Concentration (Cmax)
-
Time to Maximum Concentration (Tmax)
-
Half-life (t½)
-
Clearance (CL)
-
Volume of Distribution (Vd)
-
Oral Bioavailability (F%)
-
-
Conclusion
Brequinar remains a significant tool for studying pyrimidine synthesis and its role in various diseases. While clinical development has faced challenges, the exploration of deuterated analogs like this compound represents a scientifically grounded approach to potentially improve its pharmacokinetic profile. The methodologies outlined in this guide provide a framework for the preclinical studies necessary to validate the theoretical benefits of deuteration. Such studies would be crucial in determining if this compound offers a tangible clinical advantage over its non-deuterated counterpart.
References
Brequinar-d3: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Brequinar (B1684385) exerts its therapeutic effects by inhibiting DHODH, a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway. This inhibition leads to the depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes, and inhibiting viral replication.[1][2][3] This guide will compare Brequinar's performance with other relevant DHODH inhibitors, Leflunomide and its active metabolite, Teriflunomide.
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of Brequinar and its alternatives.
In Vitro Efficacy Comparison
| Compound | Target | Assay Type | Cell Line/Virus | IC50/EC50 | Reference |
| Brequinar | DHODH | Enzyme Inhibition | Human DHODH | ~20 nM | [4] |
| Cancer | Cell Proliferation (MTT) | A-375 (Melanoma) | 0.59 µM | [4] | |
| Cancer | Cell Proliferation (MTT) | A549 (Lung Carcinoma) | 4.1 µM | [4] | |
| Cancer | Cell Proliferation | HCT 116 (Colon) | Most Sensitive | [5] | |
| Virus | Antiviral Activity | EV71 | 82.40 nM | [2] | |
| Virus | Antiviral Activity | EV70 | 29.26 nM | [2] | |
| Virus | Antiviral Activity | CVB3 | 35.14 nM | [2] | |
| Virus | Antiviral Activity | SARS-CoV-2 (Beta) | 2.67 µM | [6] | |
| Leflunomide | Cancer | Cell Proliferation | HeLa, H460 | - | [7] |
| Teriflunomide | DHODH | Enzyme Inhibition | Human DHODH | 1 µM | [8] |
| Cancer | Cell Proliferation | TNBC cell lines | - | [9] |
In Vivo Efficacy Comparison
| Compound | Model Type | Cancer/Virus Model | Efficacy Readout | Key Findings | Reference |
| Brequinar | Xenograft | Melanoma (A375) | Tumor Regression | In combination with Doxorubicin, resulted in almost 90% tumor regression. | [10] |
| Xenograft | Head and Neck Squamous Cell Carcinoma | Tumor Growth Inhibition | Totally inhibited tumor growth rate for a 17-day period in the HNX-LP model. | [11] | |
| Xenograft | Colon Carcinoma (HCT 116) | Tumor Growth | Showed significant inhibition of tumor growth compared to vehicle control. | [3] | |
| Leflunomide | Xenograft | C6 Glioma | Tumor Growth | Strongly inhibited the growth of C6 glioma. | [4] |
| Xenograft | HeLa, H460 | Tumor Growth | Shrank a HeLa xenograft and attenuated the growth of an H460 xenograft. | [7][12] | |
| Xenograft | Colon Carcinoma | Tumor Growth | Significant reduction of tumor weight and volume. | [13] | |
| Teriflunomide | Animal Model | Multiple Sclerosis | Disease Progression | Reduced disability progression, relapse rates, and MRI measures of disease activity. | [14] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
In Vitro DHODH Enzyme Inhibition Assay
A typical in vitro assay to determine the IC50 of a compound against DHODH involves a spectrophotometric method. Recombinant human DHODH is incubated with the substrate, dihydroorotate (B8406146), and a series of concentrations of the inhibitor (e.g., Brequinar). The enzymatic reaction, which involves the reduction of a co-substrate like decylubiquinone, is monitored by measuring the decrease in absorbance of a redox indicator such as 2,6-dichloroindophenol (B1210591) (DCIP) at a specific wavelength (e.g., 600 nm). The IC50 value is then calculated from the dose-response curve.
In Vitro Cell Proliferation (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. Cancer cell lines are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 72 hours). Subsequently, MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
In Vivo Xenograft Tumor Model
In a typical xenograft study, human cancer cells (e.g., A375 melanoma cells) are subcutaneously injected into immunocompromised mice (e.g., nude mice). Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., Brequinar) via a specified route (e.g., intraperitoneal injection) and schedule. Tumor volume is measured regularly with calipers. At the end of the study, the tumors are excised and weighed. The efficacy of the treatment is evaluated by comparing the tumor growth in the treated group to the control group, often expressed as a percentage of tumor growth inhibition (TGI).
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of Brequinar and typical experimental workflows.
Figure 1. this compound inhibits the de novo pyrimidine synthesis pathway.
Figure 2. A typical workflow for an in vitro cell proliferation assay.
Figure 3. A typical workflow for an in vivo xenograft tumor model study.
References
- 1. researchgate.net [researchgate.net]
- 2. Brequinar inhibits enterovirus replication by targeting biosynthesis pathway of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo antitumor activity of a novel immunomodulatory drug, leflunomide: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Brequinar and dipyridamole in combination exhibits synergistic antiviral activity against SARS-CoV-2 in vitro: Rationale for a host-acting antiviral treatment strategy for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leflunomide Suppresses the Growth of LKB1-Inactivated Tumors in the Immune-Competent Host and Attenuates Distant Cancer Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Featured Article: Teriflunomide, an immunomodulatory drug, exerts anticancer activity in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic inhibition of melanoma xenografts by Brequinar sodium and Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antitumor activity of brequinar sodium (Dup-785) against human head and neck squamous cell carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Leflunomide Suppresses the Growth of LKB1-inactivated Tumors in the Immune-Competent Host and Attenuates Distant Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Leflunomide reduces the angiogenesis score and tumor growth of subcutaneously implanted colon carcinoma cells in the mouse model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Long-term safety and efficacy of teriflunomide: Nine-year follow-up of the randomized TEMSO study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Brequinar-d3 and ASLAN003 in Acute Myeloid Leukemia (AML) Models
A deep dive into the preclinical efficacy and mechanisms of two potent DHODH inhibitors, Brequinar-d3 and ASLAN003, reveals promising therapeutic potential in Acute Myeloid Leukemia (AML). Both agents, by targeting the dihydroorotate (B8406146) dehydrogenase (DHODH) enzyme crucial for de novo pyrimidine (B1678525) biosynthesis, effectively induce differentiation and suppress leukemic growth in various AML models. This guide provides a comparative analysis of their performance, supported by experimental data, to inform researchers and drug development professionals.
Brequinar (this compound, BRQ) and ASLAN003 are potent inhibitors of DHODH, an enzyme that has emerged as a critical metabolic target in AML.[1][2] Inhibition of DHODH depletes the intracellular pyrimidine pool, which not only arrests cell proliferation but also, unexpectedly, overcomes the differentiation blockade that is a hallmark of AML.[2][3] This dual action of promoting differentiation and inhibiting growth makes DHODH inhibitors an attractive therapeutic strategy for this aggressive hematological malignancy.
In Vitro Efficacy: A Head-to-Head Look at Potency
Both Brequinar and ASLAN003 have demonstrated potent anti-leukemic activity across a panel of human AML cell lines. ASLAN003 has been shown to be a highly potent inhibitor of the human DHODH enzyme with a half-maximal inhibitory concentration (IC50) of 35 nM.[1] In cellular assays, ASLAN003 inhibited the proliferation of AML cell lines such as THP-1, MOLM-14, and KG-1 with IC50 values of 152 nM, 582 nM, and 382 nM, respectively.
Brequinar also exhibits potent DHODH inhibition with an in vitro IC50 of approximately 20 nM. In cellular differentiation assays, Brequinar was effective with an ED50 of around 1 µM in ER-HoxA9, U937, and THP1 cells. A direct comparison in MOLM-14 cells showed that at a concentration of 100 nM, ASLAN003 induced a higher percentage of CD11b+ differentiated cells (63.9%) compared to Brequinar (33.1%).
Interestingly, both drugs show a degree of selectivity for AML cells over normal hematopoietic progenitors. The IC50 values for ASLAN003 and Brequinar against normal CD34+CD38+ bone marrow myeloid progenitor cells were 5.22 µM and 2.87 µM, respectively, suggesting a favorable therapeutic window.
| Parameter | This compound | ASLAN003 | Reference |
| Target | Dihydroorotate Dehydrogenase (DHODH) | Dihydroorotate Dehydrogenase (DHODH) | |
| Enzymatic IC50 (human DHODH) | ~20 nM | 35 nM | |
| Cellular IC50 (THP-1) | Not explicitly stated in provided text | 152 nM | |
| Cellular IC50 (MOLM-14) | Not explicitly stated in provided text | 582 nM | |
| Cellular IC50 (KG-1) | Not explicitly stated in provided text | 382 nM | |
| Cellular ED50 (Differentiation in THP1) | ~1 µM | Not explicitly stated in provided text | |
| Differentiation (MOLM-14, 100 nM) | 33.1% CD11b+ cells | 63.9% CD11b+ cells | |
| IC50 (Normal CD34+CD38+ cells) | 2.87 µM | 5.22 µM |
In Vivo Anti-Leukemic Activity: Tumor Burden Reduction and Survival Benefit
The anti-leukemic efficacy of both Brequinar and ASLAN003 has been validated in vivo using xenograft and patient-derived xenograft (PDX) models of AML.
ASLAN003, administered orally at 50 mg/kg once daily, was well-tolerated and led to a substantial reduction in leukemic burden and prolonged survival in both MOLM-14 and THP-1 xenograft models. Furthermore, it demonstrated efficacy in reducing leukemic burden in an AML PDX model.
Brequinar has also shown significant in vivo activity. In a subcutaneous THP1 xenograft model, Brequinar treatment (5 mg/kg daily or 15 mg/kg every three days) slowed tumor growth and induced differentiation of the tumor cells, as evidenced by increased CD11b expression. In a systemic MLL/AF9 AML model, Brequinar decreased the leukemia burden in the bone marrow, increased the expression of differentiation markers (MAC1, Gr-1), and reduced the number of leukemia-initiating cells. This resulted in prolonged survival compared to standard induction chemotherapy.
| Model | Treatment | Key Findings | Reference |
| ASLAN003 | |||
| MOLM-14 & THP-1 Xenografts | 50 mg/kg, once daily oral gavage | Substantially reduces leukemic burden and prolongs survival. Well-tolerated. | |
| AML PDX Model | Not specified | Reduces leukemic burden. | |
| This compound | |||
| THP1 Subcutaneous Xenograft | 5 mg/kg daily or 15 mg/kg Q3D | Slowed tumor growth and induced differentiation (increased CD11b). | |
| HoxA9 + Meis1 AML Model | Every 2 days or twice weekly | Not specified in provided text | |
| MLL/AF9 AML Model | Standard-of-care chemotherapy vs. BRQ | Decreased leukemia burden in bone marrow, increased differentiation markers (MAC1, Gr-1), decreased leukemic stem cells, and prolonged survival. |
Mechanism of Action: Beyond Pyrimidine Depletion
The primary mechanism of action for both Brequinar and ASLAN003 is the inhibition of DHODH, leading to the depletion of pyrimidines necessary for DNA and RNA synthesis. This metabolic stress is believed to trigger the differentiation of AML blasts. The differentiation effect of these inhibitors can be rescued by the addition of exogenous uridine, confirming their on-target activity.
ASLAN003 has been shown to induce apoptosis, inhibit protein synthesis, and activate AP-1 transcription factors, all of which contribute to its differentiation-promoting capacity. Brequinar's mechanism also involves the induction of myeloid differentiation, which has been linked to the downregulation of genes that maintain the leukemic state, such as HoxA9. Recent studies also suggest that Brequinar may have immunomodulatory effects by promoting the maturation of myeloid-derived suppressor cells (MDSCs).
Experimental Protocols
In Vitro Cell Viability and Differentiation Assays
Human AML cell lines (e.g., THP-1, MOLM-14, KG-1) are cultured under standard conditions. For viability assays, cells are treated with a range of concentrations of Brequinar or ASLAN003 for 48-96 hours. Cell viability is typically assessed using a CellTiter-Glo® Luminescent Cell Viability Assay. For differentiation assays, cells are treated with the compounds for several days, and the expression of myeloid differentiation markers, such as CD11b, is measured by flow cytometry.
In Vivo Xenograft Models
Female immunodeficient mice (e.g., NOD/SCID or NSG) are used. For systemic models, human AML cells (e.g., 3 x 10^6 MOLM-14 or THP-1 cells) are injected intravenously. For subcutaneous models, cells are implanted into the flank. Treatment with Brequinar or ASLAN003 (e.g., 50 mg/kg daily oral gavage for ASLAN003) is initiated after tumor engraftment is confirmed. Tumor burden is monitored by bioluminescence imaging or caliper measurements, and survival is recorded. At the end of the study, tissues such as bone marrow and spleen are harvested to assess leukemic infiltration and differentiation by flow cytometry.
Conclusion and Future Perspectives
Both this compound and ASLAN003 are potent DHODH inhibitors with significant preclinical activity in a range of AML models. They effectively induce differentiation and reduce leukemic burden, leading to improved survival in animal models. While both drugs share a common mechanism of action, subtle differences in their in vitro potency and the breadth of their characterized downstream effects may exist. ASLAN003 has been shown to be a potent inducer of differentiation and is currently being evaluated in a Phase 2a clinical trial for AML. Brequinar also has a history of clinical evaluation and is seeing renewed interest for its potential in AML and other cancers.
The data presented here underscores the promise of DHODH inhibition as a therapeutic strategy for AML. Further head-to-head studies under identical conditions would be beneficial for a more definitive comparison. The ongoing clinical development of these and other DHODH inhibitors will be crucial in determining their ultimate role in the treatment of AML.
References
- 1. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Dihydroorotate Dehydrogenase Inhibitors for Treating Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Brequinar-d3
For researchers and scientists at the forefront of drug development, the responsible management of chemical compounds is paramount to ensuring a safe laboratory environment and protecting the ecosystem. This guide provides essential, step-by-step procedures for the proper disposal of Brequinar-d3, a deuterated analog of the potent dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor, Brequinar. By adhering to these protocols, laboratory professionals can mitigate risks and maintain compliance with safety regulations.
Core Principle: Handle as Hazardous Waste
In the absence of specific disposal instructions for this compound, it is imperative to treat it as a hazardous chemical waste. This precautionary approach ensures the highest standards of safety. The Safety Data Sheet (SDS) for the parent compound, Brequinar, indicates that it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation[1]. Furthermore, it is classified as slightly hazardous to water, and measures should be taken to prevent its entry into groundwater, watercourses, or sewage systems[1].
Hazard Profile of Brequinar
The following table summarizes the known hazards associated with Brequinar, which should be considered applicable to this compound.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[1] |
| Acute Toxicity (Inhalation) | Harmful if inhaled.[1] |
| Skin Irritation | Causes skin irritation.[1] |
| Eye Irritation | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] |
| Aquatic Hazard | Slightly hazardous for water; do not allow to reach ground water, water course or sewage system.[1] |
Step-by-Step Disposal Protocol
This protocol provides a clear, actionable framework for the safe disposal of this compound.
1. Waste Minimization: The most effective disposal strategy begins with meticulous planning.
-
Order only the quantity of this compound essential for your experiments.
-
Maintain a precise inventory to track usage and prevent accumulation of excess material.
-
Consider sharing surplus this compound with other authorized researchers to avoid unnecessary disposal.
2. Personal Protective Equipment (PPE): Prior to handling any this compound waste, it is crucial to be outfitted with the appropriate PPE to prevent exposure.
-
Safety Glasses or Goggles: Protect your eyes from potential splashes or airborne particles.
-
Chemical-Resistant Gloves: Wear gloves appropriate for handling the specific solvents used with this compound.
-
Lab Coat: A lab coat is essential to protect your skin and clothing from contamination.
3. Waste Collection and Segregation: Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.
-
Dedicated Waste Container: Collect all this compound waste, including unused product and contaminated materials (e.g., pipette tips, vials, weighing boats), in a dedicated and clearly labeled hazardous waste container.
-
Compatibility: Ensure the waste container is compatible with the chemical properties of this compound and any solvents used.
-
Secure Lid: The container must have a secure, tight-fitting lid and should remain closed except when actively adding waste.
4. Labeling: Accurate and clear labeling is a regulatory requirement and a key safety feature.
-
Hazardous Waste: The container must be clearly labeled with the words "Hazardous Waste."
-
Chemical Name: Include the full chemical name, "this compound."
-
Concentration: Note the approximate concentration of this compound in the waste.
5. Storage: Proper storage of hazardous waste is crucial to maintaining a safe laboratory environment.
-
Satellite Accumulation Area (SAA): Store the this compound waste container in a designated SAA within the laboratory.
-
Point of Generation: The SAA should be located at or near the point where the waste is generated.
-
Regular Inspection: Inspect the SAA and the waste container weekly for any signs of leakage or deterioration.
6. Final Disposal: The final step in the disposal process must be handled by certified professionals.
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS department to arrange for the collection and disposal of the this compound waste.
-
Licensed Contractor: The EHS department will coordinate with a licensed and approved chemical waste disposal contractor for final disposition, which typically involves high-temperature incineration.
-
Documentation: Maintain meticulous records of all disposal activities, including dates, quantities, and the name of the disposal contractor. This documentation is vital for regulatory compliance.
By implementing these procedures, researchers can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the scientific community.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
